molecular formula C9H10BrFO B1383063 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene CAS No. 1785433-77-3

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

Cat. No.: B1383063
CAS No.: 1785433-77-3
M. Wt: 233.08 g/mol
InChI Key: JBXGRNGFEZIBDX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is a versatile halogenated aromatic intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzene ring substituted with both a methoxy group and a 2-bromo-1-fluoroethyl side chain, a combination that offers two distinct reactive sites for chemical manipulation. The benzylic bromide is a proficient electrophile, amenable to nucleophilic substitution reactions or metal-halogen exchange, facilitating the formation of new carbon-carbon bonds. Concurrently, the presence of a fluorine atom adjacent to the bromine introduces electronic and steric influences that can modulate both the reactivity and the metabolic stability of resulting molecules, a key consideration in the design of bioactive compounds . The 3-methoxybenzene (meta-substituted anisole) moiety is a common pharmacophore and synthetic precursor found in various functional materials and active pharmaceutical ingredients (APIs). Researchers can utilize this compound as a key building block in the synthesis of more complex structures, such as in the development of ligands for catalysis or in the construction of molecular scaffolds for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXGRNGFEZIBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. An active pharmaceutical ingredient (API) must not only interact effectively with its biological target but also navigate the physiological labyrinth of the body—a process dictated by properties such as solubility, lipophilicity, and stability. Neglecting this fundamental characterization can lead to costly late-stage failures, rendering even the most potent compounds therapeutically ineffective.

This guide focuses on the theoretical and practical framework for characterizing a novel chemical entity: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . As this molecule is not extensively documented in publicly available literature, this document serves as both a predictive profile and a methodological roadmap. We will leverage robust in-silico models to forecast its core properties and provide detailed, field-proven experimental protocols for their empirical validation. This dual approach provides a comprehensive strategy for assessing the drug-like potential of this and other novel compounds.

Molecular and Structural Profile

A foundational understanding of a compound begins with its structural and fundamental chemical properties. These values are the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:

  • IUPAC Name: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

  • SMILES: COc1cccc(C(F)CBr)c1

Predicted Physicochemical Properties

The following properties have been predicted using the SwissADME computational model, a widely recognized tool for estimating the pharmacokinetic properties of small molecules.[1][2][3] It is critical to underscore that these are in-silico predictions and require experimental confirmation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₀BrFODefines the elemental composition.
Molecular Weight 233.08 g/mol Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five).
LogP (Octanol/Water) 3.11A key indicator of lipophilicity, affecting absorption, membrane permeability, and metabolic clearance.
Aqueous Solubility (LogS) -3.58Predicts solubility in water. Poor solubility can severely limit bioavailability and complicate formulation.
Topological Polar Surface Area 9.23 ŲCorrelates with passive molecular transport through membranes and interaction with polar targets.
Hydrogen Bond Acceptors 1Influences solubility and binding interactions.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Number of Rotatable Bonds 3Affects conformational flexibility and binding affinity.
Lipinski's Rule of Five 0 ViolationsSuggests the compound has properties consistent with orally available drugs.

Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably one of the most critical physicochemical parameters.[4] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes. The predicted LogP of 3.11 suggests that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene possesses significant lipophilic character, which is often favorable for membrane permeation but can sometimes lead to issues with solubility and metabolic instability.

Causality Behind Experimental Choice: The Shake-Flask Method

While several methods exist for LogP determination, the shake-flask method remains the "gold standard" due to its direct measurement of partitioning.[4] Its selection is based on the need for a definitive, thermodynamically-driven value that can serve as a benchmark for all subsequent structure-activity relationship (SAR) studies. This method directly quantifies the compound's distribution between two immiscible phases, providing an unambiguous measure of its lipophilicity.

Experimental Protocol: Shake-Flask (OECD 107)

This protocol outlines the manual shake-flask method for determining the n-octanol/water partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a separatory funnel or a suitable glass vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio (typically between 1:1 and 4:1 water-to-octanol) should be recorded.

  • Equilibration: Shake the vessel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, place the vessel in a constant temperature bath (e.g., 25°C) and allow the phases to separate completely. Centrifugation at low speed can be used to break up any emulsions.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Ensure that no cross-contamination occurs.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). LogP is the base-10 logarithm of P.

    • P = C_oct / C_aq

    • LogP = log₁₀(P)

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Saturate n-Octanol with Water p2 Saturate Water with n-Octanol e1 Prepare Stock Solution in n-Octanol p2->e1 e2 Combine Phases & Compound e1->e2 e3 Shake to Equilibrate e2->e3 e4 Phase Separation (Centrifugation) e3->e4 a1 Sample Aqueous Phase e4->a1 a2 Sample Octanol Phase e4->a2 a3 Quantify Concentration (HPLC-UV) a1->a3 a2->a3 a4 Calculate LogP a3->a4

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a critical determinant of a drug's bioavailability.[3][5] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The predicted LogS of -3.58 for our target molecule corresponds to a solubility of approximately 2.63 µg/mL, classifying it as "moderately soluble" but bordering on "poorly soluble." This value signals that formulation strategies may be necessary to ensure adequate exposure in vivo.

Causality Behind Experimental Choice: Kinetic vs. Thermodynamic Solubility

Two primary forms of solubility are measured in early drug discovery:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is ideal for ranking large numbers of compounds in early screening.[2][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower throughput but more definitive measure, crucial for lead optimization and formulation development.[2][5]

We describe the protocol for kinetic solubility determination due to its relevance in the initial characterization phase.

Experimental Protocol: Turbidimetric Kinetic Solubility

This method relies on detecting the formation of precipitate via light scattering (nephelometry) or absorbance.

Step-by-Step Methodology:

  • Compound Stock: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Dispensing: Add a small, precise volume of each DMSO dilution to a corresponding well on a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Read the plate using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity (light scattering or absorbance) indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control.

G cluster_prep Preparation cluster_assay Assay Plate cluster_readout Readout p1 10 mM Stock in DMSO p2 Serial Dilution in DMSO Plate p1->p2 a1 Add Stock to Aqueous Buffer p2->a1 a2 Incubate (2h, 25°C) a1->a2 r1 Measure Turbidity (Nephelometry) a2->r1 r2 Determine Highest Soluble Concentration r1->r2

Caption: Workflow for Kinetic Solubility Measurement.

Ionization Constant (pKa): The Determinant of Charge

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7][8] This is critical because the charge state of a molecule profoundly impacts its solubility, permeability, metabolic stability, and target binding affinity. While 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene does not possess classic acidic or basic functional groups, subtle electronic effects could impart some ionizable character, making experimental determination essential for a complete profile.

Causality Behind Experimental Choice: Potentiometric Titration

For compounds with sufficient solubility and in quantities of a few milligrams, potentiometric titration is a highly accurate and robust method for pKa determination. It directly measures the change in pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pKa value from the inflection point of the titration curve.

Experimental Protocol: Potentiometric pKa Determination

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

  • Blank Titration: First, perform a titration of the solvent system alone with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) to characterize the buffer capacity of the system itself.

  • Sample Titration: Titrate the sample solution with the standardized acid and base. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point in the first derivative plot. Specialized software is often used for precise calculation.

G cluster_concept pH-Dependent Equilibrium low_pH low_pH pKa_point pH = pKa [HA] = [A⁻] low_pH->pKa_point Add Base high_pH high_pH pKa_point->high_pH Add Base

Caption: Ionization state as a function of pH.

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of an API determines its shelf-life and ensures that patients receive a safe and effective product.[9][10][11] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing evaluates the impact of environmental factors like pH, temperature, and light on the integrity of the compound.[12]

Causality Behind Experimental Choice: HPLC-Based Solution Stability

A foundational stability assessment involves monitoring the compound's integrity in solution under various conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis because it can separate the parent compound from its degradation products and quantify each, providing a precise measure of stability over time.

Experimental Protocol: General Solution Stability Assessment

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound in an organic solvent like acetonitrile or DMSO.

  • Incubation Buffers: Prepare a set of aqueous buffers at different pH values relevant to physiological conditions and potential formulations (e.g., pH 2, pH 7.4, pH 9).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Aliquot these solutions into vials.

  • Time-Zero Analysis (T=0): Immediately analyze one set of vials by HPLC to establish the initial purity and concentration of the compound.

  • Storage: Store the remaining vials under controlled conditions. A typical study might include:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C)

    • Accelerated (40°C)

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a set of vials from storage and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of the compound remaining. A common threshold for stability is >90% of the parent compound remaining.

G cluster_storage Storage Conditions prep Prepare Compound in Buffers (pH 2, 7.4, 9) t0 T=0 Analysis (HPLC) prep->t0 s1 25°C prep->s1 s2 40°C prep->s2 s3 4°C prep->s3 analysis Time-Point Analysis (e.g., 24h, 1 week) s1->analysis s2->analysis s3->analysis report Calculate % Remaining vs. T=0 analysis->report

Caption: General workflow for a solution stability study.

Conclusion and Forward Look

This guide provides a comprehensive framework for the initial physicochemical characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . The in-silico predictions suggest that this compound possesses a drug-like profile, with good lipophilicity and moderate solubility, warranting further investigation. However, these computational estimates are not a substitute for empirical data. The detailed experimental protocols provided herein represent the necessary next steps to validate these predictions and build a robust data package. By systematically evaluating lipophilicity, solubility, ionization, and stability, researchers can make informed decisions, de-risk their programs, and ultimately increase the probability of advancing a successful therapeutic candidate.

References

  • SwissDrugDesign - Molecular Modelling Group. (n.d.). Retrieved February 18, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved February 18, 2026, from [Link]

  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Avid Bioservices. Retrieved February 18, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2013). Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches). PubMed. Retrieved February 18, 2026, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved February 18, 2026, from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved February 18, 2026, from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved February 18, 2026, from [Link]

  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2025, February 15). EPRA JOURNALS. Retrieved February 18, 2026, from [Link]

  • Measuring Lipophilicity with NMR. (n.d.). Magritek. Retrieved February 18, 2026, from [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics. (2022, August 24). MDPI. Retrieved February 18, 2026, from [Link]

  • Chemical vs. Physical Stability of Formulations. (n.d.). Microtrac. Retrieved February 18, 2026, from [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). Trends in Analytical Chemistry. Retrieved February 18, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 18, 2026, from [Link]

  • 1-Bromo-2-fluoro-3-methoxybenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Small Molecule Protonation State Enumeration and pKa Prediction. (2024, October 3). Schrödinger. Retrieved February 18, 2026, from [Link]

  • Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. (2019, June 12). MDPI. Retrieved February 18, 2026, from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved February 18, 2026, from [Link]

Sources

A Technical Guide to 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene and Its Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Fluorinated and Brominated Building Blocks in Drug Discovery

The introduction of fluorine into small molecules is a well-established strategy in modern medicinal chemistry for optimizing drug-like properties.[1][2] The unique electronic properties of fluorine can modulate a molecule's acidity, lipophilicity, and metabolic stability.[2][3] Specifically, fluorination can block metabolic "soft spots" that are susceptible to cytochrome P450 oxidation, thereby extending the in-vivo half-life of a compound.[2] Today, it is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on drug design.[1]

Similarly, brominated organic compounds, such as those containing a bromoethyl group, are versatile intermediates in pharmaceutical synthesis.[4] The bromoethyl moiety serves as a reactive handle for introducing the phenethyl group or other functionalities through various coupling reactions.[4][5][6] This structural motif is found in a range of therapeutic agents, including those targeting the central nervous system.[5]

The target molecule of this guide, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, combines these valuable features: a fluorinated ethyl chain and a bromine atom, attached to a methoxy-substituted benzene ring. Such a compound represents a potentially valuable building block for creating novel chemical entities with tailored pharmacological profiles.

Commercial Availability and Sourcing of Analogs

A thorough search of commercial chemical supplier databases indicates that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is not a stock item. However, a significant number of structurally related compounds are available, which can be invaluable for researchers. These analogs can be broadly categorized as follows:

  • Analogs with Fluorine on the Aromatic Ring: These compounds feature a bromoethyl or a modified ethyl group with the fluorine atom positioned on the benzene ring.

  • Analogs with Bromine and Fluorine on the Aromatic Ring: These are substituted methoxybenzenes (anisoles) where both bromine and fluorine are directly attached to the aromatic core.

  • Analogs with a Bromo- or Fluoro-ethyl Group on a Benzene Ring: These compounds have the desired side chain but may lack the methoxy group or have a different substitution pattern.

The following tables summarize a selection of commercially available analogs, providing a starting point for sourcing materials for synthesis or for use as related chemical probes.

Table 1: Commercially Available Analogs with Modified Side Chains or Ring Fluorination
Compound NameCAS NumberMolecular FormulaNotesPotential Suppliers
1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene1367707-15-0C₉H₁₀BrFOFluorine on the ring; methoxy on the ethyl side chain.[7]ChemScene[7]
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene1250022-39-9C₉H₇Br₂F₃OTrifluoroethyl group; two bromine atoms.[8]Splendid Lab[8]
1-(2-Bromo-ethyl)-2-fluoro-benzene91319-54-9C₈H₈BrFLacks the methoxy group; fluorine on the ring.[9]Matrix Scientific[9]
1-bromo-4-(1-fluoroethyl)benzene159298-87-0C₈H₈BrFLacks the methoxy group.[10]Sigma-Aldrich[10]
Table 2: Commercially Available Bromofluoroanisole Analogs
Compound NameCAS NumberMolecular FormulaNotesPotential Suppliers
2-Bromo-1-fluoro-3-methoxybenzene446-59-3C₇H₆BrFOIsomeric bromo- and fluoro- substitution on the ring.[11]CymitQuimica[11]
2-Bromo-4-fluoro-1-methoxybenzene452-08-4C₇H₆BrFOIsomeric bromo- and fluoro- substitution on the ring.[12]Matrix Fine Chemicals[12]

Proposed Synthetic Pathway for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Given the absence of a direct commercial source, researchers may need to synthesize 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in-house. A plausible retrosynthetic analysis suggests that the target molecule could be prepared from a corresponding alcohol via a bromination reaction. The alcohol precursor could, in turn, be synthesized from a ketone. A potential forward synthesis is outlined below.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway A 1-(3-Methoxyphenyl)ethan-1-one B 2-Bromo-1-(3-methoxyphenyl)ethan-1-one A->B Bromination (e.g., Br2, HBr) C 1-(3-Methoxyphenyl)-2-bromoethan-1-ol B->C Reduction (e.g., NaBH4) D 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene (Target Molecule) C->D Fluorinative Bromination (e.g., DAST, XtalFluor)

Caption: Proposed synthetic route to the target molecule.

Step-by-Step Experimental Protocol: Step 1 - Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one

This protocol describes the alpha-bromination of a ketone, a common transformation in organic synthesis.

Materials:

  • 1-(3-Methoxyphenyl)ethan-1-one

  • Bromine (Br₂)

  • 48% Hydrobromic acid (HBr)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in methanol.

  • Acidification: Add a catalytic amount of 48% HBr to the solution.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in methanol via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the evolution of gas ceases and the solution is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Causality and Self-Validation:

  • Acid Catalyst: The HBr catalyst facilitates the enolization of the ketone, which is the reactive species in the alpha-bromination.

  • Controlled Bromine Addition: Slow addition of bromine at low temperature is crucial to prevent side reactions, such as multiple brominations.

  • TLC Monitoring: Regular monitoring of the reaction by TLC ensures that the reaction is stopped at the optimal time, maximizing yield and minimizing by-product formation.

  • Workup: The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst and removes any unreacted bromine, ensuring the stability of the product during purification.

References

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Knowledge. (2024, December 9). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

  • Karam, J. P., & El-Sikhary, R. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • LookChem. (n.d.). Cas 103-63-9,(2-Bromoethyl)benzene. [Link]

  • Bloom Tech. (2023, December 28). What is (2-Bromoethyl) benzene used for?. [Link]

  • Coenen, H. H., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compound. Applied Radiation and Isotopes. [Link]

  • Oakwood Chemical. (n.d.). 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-fluoro-benzene. [Link]

  • Google Patents. (n.d.). WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

  • ChemRxiv. (n.d.). RESEARCH ARTICLE Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-4-FLUORO-1-METHOXYBENZENE. [Link]

  • Splendid Lab. (n.d.). 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene. [Link]

  • CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules. [Link]

  • Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. [Link]

  • KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

  • American Chemical Society. (n.d.). 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone suppliers USA. [Link]

Sources

potential hazards and safety precautions for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Part 1: Chemical Profile & Strategic Significance

1.1 Structural Identity & Reactivity Analysis

  • IUPAC Name: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

  • Molecular Formula: C

    
    H
    
    
    
    BrFO
  • Structural Motif: This compound features a

    
    -bromo-
    
    
    
    -fluoroethyl
    side chain attached to a meta-anisole core.
    • 
      -Fluoro (Benzylic):  The fluorine atom at the benzylic position increases metabolic stability against hydroxylation but introduces a risk of elimination to form 
      
      
      
      -fluorostyrenes (vinyl fluorides) under basic conditions.
    • 
      -Bromo (Terminal):  The primary alkyl bromide (-CH
      
      
      
      Br) is a potent electrophile. Unlike benzyl bromides, this group is not deactivated by resonance but is highly susceptible to nucleophilic attack (
      
      
      ), making it a high-risk alkylating agent .
    • Methoxy Group: Activates the aromatic ring, potentially increasing sensitivity to electrophilic aromatic substitution or oxidation.

1.2 Application in Drug Discovery This intermediate is a high-value scaffold for introducing the fluoroethyl moiety, a bioisostere often used to modulate lipophilicity (


) and metabolic stability in kinase inhibitors or GPCR ligands. It is also a precursor for 

F-labeled PET radiotracers, where the bromine serves as a leaving group for radio-fluorination or further coupling.

Part 2: Critical Hazard Identification (GHS & SAR)

Disclaimer: As a specialized research intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous


-bromoethyl and benzyl fluoride compounds.
Hazard ClassGHS Category (Predicted)H-StatementMechanistic Basis
Acute Toxicity Category 3 (Oral/Inhal)H301/H331 High lipophilicity facilitates rapid absorption; alkyl halides disrupt cellular function.
Skin/Eye Irritation Category 1B / 1H314 Primary alkyl bromides are blistering agents; hydrolysis releases HBr and HF.
Germ Cell Mutagenicity Category 2H341 The -CH

Br group acts as a DNA alkylator (similar to 1,2-dibromoethane).
STOT - Single Exp. Category 3H335 Mucosal irritation due to hydrolysis on moist surfaces (respiratory tract).

2.1 The "Insidious" Hazard: Delayed Alkylation Unlike acid chlorides which burn immediately, alkyl bromides like 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene can penetrate intact skin without immediate pain. Once intracellular, they alkylate proteins and DNA, leading to delayed necrosis and potential systemic toxicity.

2.2 Thermal Instability Upon heating >100°C or contact with Lewis acids, the compound may eliminate Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr), generating toxic fumes and the reactive monomer 1-(1-fluorovinyl)-3-methoxybenzene.

Part 3: Safe Handling Protocols

3.1 Engineering Controls

  • Primary Barrier: All handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Inert Atmosphere: Store and handle under Argon/Nitrogen.[1] Moisture promotes hydrolysis to HF/HBr.

3.2 Personal Protective Equipment (PPE) Matrix

Body PartStandard PPEEnhanced Requirement (High Risk) Reason
Hands Nitrile (Double gloved)Silver Shield / 4H Laminate Small alkyl halides permeate nitrile in <15 mins.
Eyes Safety GlassesChemical Goggles + Face Shield Risk of lachrymatory vapor and splash.
Respiratory N95 (Particulate)P100 + Organic Vapor Cartridge Volatile alkyl bromide vapors are not stopped by N95.

3.3 Self-Validating Decontamination Protocol

  • Principle: Convert the lipophilic alkylator into a water-soluble, non-toxic salt.

  • Reagent: 10% Sodium Thiosulfate (

    
    ) in aqueous ethanol.
    
  • Validation: The disappearance of the organic layer and precipitation of NaBr indicates successful quenching.

Part 4: Emergency Response & First Aid

4.1 Skin Exposure (The "HF" Factor) Because the compound contains a hydrolyzable fluoride, treat significant exposures with Calcium Gluconate protocols as a precaution against HF generation.

  • Immediate: Wash with Polyethylene Glycol (PEG 400) or copious water for 15 mins.

  • Neutralize: Apply 2.5% Calcium Gluconate gel if burning persists (indicates HF release).

  • Medical: Monitor for delayed hypocalcemia.

4.2 Chemical Spills

  • Do NOT use water (generates HF/HBr).

  • Absorb: Use Vermiculite or Solusorb®.

  • Neutralize: Treat absorbent with 10% ethanolic ammonia or thiosulfate before disposal.

Part 5: Visualization of Reactivity & Safety

Figure 1: Reactive Pathways and Associated Hazards This diagram illustrates the dual-threat nature of the molecule: alkylation via the bromide and elimination via the fluoride.

ReactivityPathways Compound 1-(2-bromo-1-fluoroethyl)- 3-methoxybenzene Nucleophile Biological Nucleophile (DNA/Protein) Compound->Nucleophile SN2 Attack (-Br) Base Base/Heat (Elimination) Compound->Base E2 Mechanism Alkylation Alkylated Adduct (Cellular Damage/Mutation) Nucleophile->Alkylation Irreversible Binding Elimination Vinyl Fluoride (Polymerizable/Reactive) Base->Elimination Forms Styrene Deriv. HF_Release HF Release (Systemic Toxicity) Base->HF_Release Side Product

Caption: Path A (Red) depicts the direct alkylation risk to biological tissue. Path B (Yellow) shows the decomposition pathway releasing HF and reactive styrenes.

Figure 2: Safety Decision Tree for Spills

SpillResponse Start Spill Detected Assess Volume > 5 mL? Start->Assess Small Evacuate Hood Area Don Silver Shield Gloves Assess->Small No Large Evacuate Lab Activate HazMat Team Assess->Large Yes Action Cover with Vermiculite Small->Action Neutralize Apply 10% Thiosulfate/EtOH Action->Neutralize Waste Dispose as Halogenated Organic Waste Neutralize->Waste

Caption: Decision matrix for handling accidental release, prioritizing respiratory protection and chemical neutralization.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19754845, 1-Bromo-2-fluoro-3-methoxybenzene (Analogous Structure). Retrieved from [Link]

  • Haufe, G. (2004). Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane.[2] Organic Syntheses, Coll.[2][3] Vol. 10, p.128. (Demonstrates synthesis and hazards of

    
    -bromo-
    
    
    
    -fluoroethyl motifs). Retrieved from [Link]
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzene derivatives). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Alkyl bromides and their genotoxic potential. Retrieved from [Link]

Sources

Advanced Theoretical Characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the theoretical framework for the structural and electronic characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (CAS: Analogous to 1250652-36-8 series). As a halogenated phenethyl derivative, this molecule represents a critical scaffold in medicinal chemistry, serving as a potential bioisostere for neurotransmitter modulators or a chiral intermediate in fragment-based drug discovery (FBDD).

The presence of a chiral benzylic center (


-F) and a 

-bromo leaving group creates a complex conformational landscape that dictates its reactivity and spectroscopic signature. This whitepaper establishes a rigorous computational protocol using Density Functional Theory (DFT) to predict its physicochemical properties, validating experimental observations with high-fidelity modeling.

Computational Methodology

To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol balances cost-efficiency with the accuracy required for publication-quality spectral prediction.

Level of Theory[1]
  • Geometry Optimization: B3LYP-D3(BJ)/6-311++G(d,p)

    • Rationale: The inclusion of Grimme’s D3 dispersion correction with Becke-Johnson damping is non-negotiable for this system. The interaction between the methoxy group and the halogenated tail involves weak non-covalent interactions (NCIs) that standard B3LYP fails to capture.

  • NMR Calculation: mPW1PW91/6-311+G(2d,p) (GIAO Method)

    • Rationale: The mPW1PW91 functional consistently outperforms B3LYP for magnetic shielding tensors in halogenated organic systems, significantly reducing scaling errors in

      
      C and 
      
      
      
      F predictions.
  • Solvation Model: SMD (Solvation Model based on Density)

    • Solvent: Chloroform (

      
      ) for NMR comparison; Water for biological relevance.
      
Workflow Visualization

ComputationalWorkflow cluster_props Property Calculation Start Input Structure (S-Enantiomer) ConfSearch Conformational Search (CREST/Grimme) Start->ConfSearch Generate Rotamers GeomOpt DFT Optimization B3LYP-D3(BJ)/6-311++G(d,p) ConfSearch->GeomOpt Boltzmann Weighting FreqCalc Frequency Calculation (NIMAG=0 Check) GeomOpt->FreqCalc NMR NMR (GIAO) mPW1PW91 FreqCalc->NMR Valid Minima ESP ESP & FMO Analysis FreqCalc->ESP TDDFT TD-DFT (UV-Vis) FreqCalc->TDDFT

Figure 1: Standardized computational workflow for halogenated aromatic systems.

Structural & Conformational Analysis

The Chiral Center and Rotational Barriers

The molecule possesses a chiral center at the benzylic position (


). For theoretical studies, the (S)-enantiomer  is typically modeled first, as enantiomers possess identical scalar physical properties in achiral environments.

The critical degree of freedom is the rotation around the


 and 

bonds.
  • Dihedral

    
     (C2-C1-C
    
    
    
    -F):
    The fluorine atom prefers to be syn-clinal (gauche) to the ring plane to minimize steric clash with the ortho-hydrogens, though the anti-periplanar conformation is accessible at room temperature.
  • Dihedral

    
     (F-C
    
    
    
    -C
    
    
    -Br):
    This bond exhibits a strong preference for the gauche conformation due to the "gauche effect" often seen in 1,2-dihaloalkanes, stabilized by hyperconjugation (
    
    
    ).
Diastereotopicity

A key structural feature for spectroscopists is the non-equivalence of the protons on the


-carbon (

). Due to the adjacent chiral center (

), these protons are diastereotopic .
  • Implication: They will not appear as a simple doublet in

    
    H NMR. Instead, they will manifest as two distinct sets of multiplets (dd or ddd) with different chemical shifts and geminal coupling constants.
    

Electronic Properties & Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites:

  • Nucleophilic Attack: The carbon attached to the Bromine (

    
    ) is the primary electrophilic site (
    
    
    
    -hole). However, the adjacent Fluorine atom exerts a strong inductive effect (-I), pulling electron density and making the
    
    
    more positive than in non-fluorinated analogs (e.g., phenethyl bromide).
  • Ring Activation: The methoxy group at the meta position (relative to the ethyl chain) activates the ring at the ortho and para positions relative to itself. However, the halo-ethyl group is deactivating. The interplay results in the C4 and C6 positions being the most electron-rich sites on the ring.

Frontier Molecular Orbitals (FMO)
  • HOMO: Located primarily on the aromatic ring and the methoxy oxygen lone pairs.

  • LUMO: Concentrated on the

    
     orbital. This confirms that the primary mode of reactivity with nucleophiles is 
    
    
    
    displacement of the bromide.

Reactivity Insight: The presence of the


-fluorine destabilizes the formation of a carbocation at the benzylic position (destabilizing the transition state for 

). Therefore, substitution reactions will strictly follow

kinetics, and the rate will be slower than the non-fluorinated analog due to the steric bulk of the fluorine and the repulsion of the incoming nucleophile by the fluorine's lone pairs.

Spectroscopic Profiling (Predictive)[1]

NMR Splitting Network

The NMR signature of this molecule is complex due to heteronuclear coupling (


).

Predicted


H NMR (CDCl

):
  • 
     (Benzylic):  Appears as a doublet of doublets (dd)  or ddd .
    
    • Split by

      
       (
      
      
      
      Hz, geminal, very large).
    • Split by

      
       and 
      
      
      
      .
  • 
     (Methylene):  Two separate multiplets.
    
    • Geminal coupling (

      
       Hz).
      
    • Vicinal coupling to

      
       (
      
      
      
      Hz).
    • Vicinal coupling to

      
       (
      
      
      
      Hz).

NMRCoupling F 19F Ha Ha (Benzylic) F->Ha 2J (Gem) ~48 Hz Hb1 Hb1 (Pro-R) F->Hb1 3J (Vic) ~20 Hz Hb2 Hb2 (Pro-S) F->Hb2 3J (Vic) ~22 Hz Ha->Hb1 3J Ha->Hb2 3J Hb1->Hb2 2J (Gem) ~12 Hz

Figure 2: Spin-spin coupling network showing the dominant heteronuclear and homonuclear interactions.

IR Vibrational Modes
  • C-F Stretch: Strong band at

    
    .
    
  • C-Br Stretch: Distinct band at

    
    .
    
  • C-O-C (Methoxy): Strong antisymmetric stretch at

    
    .
    

Pharmaceutical Relevance (ADMET)

For drug development professionals, the theoretical physicochemical profile suggests:

PropertyPredicted ValueNote
LogP 3.2 - 3.5Moderate lipophilicity; likely good membrane permeability.
TPSA 9.23

Low polar surface area (only ether oxygen contributes).
BBB Penetration HighDue to low TPSA and moderate LogP, likely CNS active.
Metabolic Liability HighThe methoxy group is a site for O-demethylation (CYP2D6). The alkyl bromide is a potential alkylating agent (genotoxicity risk).

Safety Note: The


-bromoethyl moiety is a structural alert for genotoxicity (alkylating agent). Computational toxicity screening (e.g., Derek Nexus) is recommended before synthesis scale-up.

References

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics. Link

  • Willoughby, P. H., et al. (2014).

    
    H and 
    
    
    
    C) NMR Chemical Shifts". Nature Protocols. Link
  • Stephens, P. J., et al. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields". Journal of Physical Chemistry. Link

  • Miertuš, S., et al. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects". Chemical Physics. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics. Link

solubility of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in common organic solvents

[1]

Executive Summary

Compound: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene CAS Registry Number: 1785433-77-3 Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Molecular Weight:1

This guide provides a comprehensive analysis of the solubility characteristics of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, a halogenated styrene derivative utilized as a scaffold in medicinal chemistry.[1] Due to its specific structural features—a lipophilic ethylbenzene backbone decorated with a methoxy group and mixed halogenation (bromine and fluorine)—its solubility profile is distinct from simple alkyl halides.[1] This document outlines theoretical solubility parameters, empirical solvent compatibility, and validated protocols for solubility determination in a research setting.

Physicochemical Profiling & Structure-Property Relationships (SPR)

To understand the solubility behavior of this molecule, one must analyze its functional groups and their interaction with solvent systems.[1]

Structural Analysis[3]
  • 3-Methoxy Group (-OCH

    
    ):  Acts as a weak hydrogen bond acceptor.[1] This increases solubility in polar protic solvents (like methanol) compared to the non-methoxylated analog, but does not confer water solubility.[1]
    
  • 2-Bromo-1-fluoroethyl Chain: The C-F bond is highly polar but non-ionizable, while the C-Br bond adds significant lipophilicity and molecular volume.[1] The presence of these halogens makes the molecule highly soluble in chlorinated solvents.

  • Benzene Ring: Provides a hydrophobic core, ensuring high affinity for non-polar and aromatic solvents.[1]

Predicted Parameters
PropertyValue (Estimated)Implication
LogP (Octanol/Water) ~3.3 – 3.8Highly Lipophilic; partitions preferentially into organic layers.[1]
Polar Surface Area (TPSA) ~9.2 ŲLow polarity; limited interaction with water.[1]
Physical State Liquid or Low-melting SolidLikely miscible with solvents rather than requiring high energy to break crystal lattice.[1]

Solubility Landscape by Solvent Class[1][4]

The following data categorizes solvent compatibility based on the principle of similia similibus solvuntur (like dissolves like) and standard isolation practices for bromofluorinated intermediates.

Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent Primary Choice. The high density and polarizability of DCM make it the ideal solvent for synthesis, extraction, and transfer.[1]
Polar Aprotic Ethyl Acetate, THF, DMSO, DMF, AcetoneHigh Soluble in all proportions.[1] DMSO and DMF are suitable for nucleophilic substitution reactions (S

2) involving the bromide.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh Excellent solubility due to

-

stacking interactions with the benzene core.[1]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate to High Likely soluble, but may require slight warming if the compound is a solid.[1] Used often as the non-polar component in column chromatography (e.g., 5-10% EtOAc in Hexane).[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate Soluble due to the methoxy group, but solubility may decrease at very low temperatures.[1]
Aqueous Water, Phosphate Buffer (pH 7.[1]4)Insoluble Critical: Do not attempt to dissolve in pure water.[1] Requires a co-solvent (e.g., 10% DMSO) for biological assays.[1]

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the maximum concentration (

1
  • Preparation: Weigh approximately 10 mg of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more compound until a visible precipitate remains.[1]

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification: Remove the supernatant, dilute with mobile phase (e.g., Acetonitrile), and analyze via HPLC-UV (detection at 254 nm or 280 nm).

Protocol B: Visual Dissolution Screening (Rapid)

Objective: Quick "Go/No-Go" decision for reaction solvent selection.

  • Place 5 mg of compound in a vial.

  • Add 100 µL of solvent (Concentration = 50 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL (High).[1]

    • Cloudy/Particulates:[1] Add 400 µL more solvent (Concentration = 10 mg/mL).[1]

    • Still Cloudy: Solubility < 10 mg/mL (Low).[1]

Workflow Visualization

Solubility Determination Workflow

The following diagram outlines the logical flow for determining the solubility of this intermediate in a new solvent system.

SolubilityWorkflowStartStart: Weigh ~5-10 mg CompoundAddSolventAdd 100 µL Solvent(Target: 50-100 mg/mL)Start->AddSolventVortexVortex / Sonicate(30-60 sec)AddSolvent->VortexCheckVisual InspectionVortex->CheckSolubleClear Solution(High Solubility)Check->SolubleDissolvedInsolubleCloudy / PrecipitateCheck->InsolubleUndissolvedDiluteAdd Solvent to 1 mL(Target: 5-10 mg/mL)Insoluble->DiluteCheck2Visual InspectionDilute->Check2ModSolubleClear Solution(Moderate Solubility)Check2->ModSolubleDissolvedLowSolubleInsoluble(Low Solubility)Check2->LowSolubleUndissolved

Figure 1: Step-by-step visual screening workflow for rapid solubility assessment.

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent for your specific application (Reaction vs. Purification).

SolventSelectionGoalApplication GoalReactionSynthesis / ReactionGoal->ReactionPurificationPurification / Work-upGoal->PurificationPolarityReagent Polarity?Reaction->PolarityMethodMethod?Purification->MethodNonPolarNon-polar ReagentsPolarity->NonPolarLowPolarPolar/Ionic ReagentsPolarity->PolarHighDCMUse DCM or TolueneNonPolar->DCMDMFUse DMF or DMSOPolar->DMFExtractionLiquid-Liquid ExtractionMethod->ExtractionChromChromatographyMethod->ChromEtOAcUse EtOAc / HexaneExtraction->EtOAcHexaneUse Hexane / EtOAc GradientChrom->Hexane

Figure 2: Decision tree for selecting the optimal solvent based on experimental intent.[1]

Applications & Handling

Synthesis Context

This compound is typically synthesized via the bromofluorination of 3-methoxystyrene .[1]

  • Reaction Solvent: The synthesis is best performed in Dichloromethane (DCM) or Ether .[1] These solvents dissolve the styrene precursor and the brominating agent (e.g., NBS) while maintaining an inert environment for the fluorinating agent (e.g., HF-Pyridine).[1]

  • Work-up: Upon completion, the reaction mixture is quenched with water. The product will partition into the organic layer (DCM or EtOAc).[1]

Storage and Stability[1][5]
  • Storage Solvent: If storing as a solution, use anhydrous DCM or DMSO .[1] Avoid protic solvents (Methanol) for long-term storage if trace acidity is present, as this may promote solvolysis of the benzylic fluoride.[1]

  • Stability: The secondary alkyl bromide/fluoride motif can be sensitive to elimination (forming styrenes) under strongly basic conditions.[1] Avoid storing in basic solutions.

References

  • Chemical Identification : CymitQuimica. 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene Datasheet. CAS 1785433-77-3.[1]

  • Solubility Protocols : BenchChem. Experimental Protocols for Solubility Determination: The Shake-Flask Method. [1]

  • Synthesis Context : Haufe, G. et al. Synthesis of novel fluorinated building blocks via halofluorination.[1] Beilstein J. Org.[1][2] Chem. 2020.[1][2][3][4][5] [1]

  • General Solubility Principles : PubChem. Compound Summary: 1-Bromo-3-methoxybenzene (Analogous Structure).[1] [1]

Methodological & Application

Application Notes and Protocols: The Use of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive searches of the scientific literature and chemical databases did not yield specific applications or established protocols for the asymmetric synthesis of the compound 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . This suggests that this particular molecule may be a novel compound or a highly specialized intermediate with limited publicly available research.

Therefore, this document will provide a detailed guide on the potential applications of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in asymmetric synthesis based on the known reactivity of structurally similar compounds. The protocols and methodologies described herein are extrapolated from established procedures for analogous substrates and are intended to serve as a starting point for research and development.

Introduction: The Potential of a Unique Chiral Building Block

The structure of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene presents a unique combination of functional groups that make it a potentially valuable building block in asymmetric synthesis. The key features include:

  • A stereogenic center at the carbon bearing the fluorine atom, making it a target for enantioselective synthesis or a chiral starting material for the synthesis of other complex molecules.

  • A fluorine atom , which can significantly influence the biological activity and physicochemical properties of a molecule, such as metabolic stability and binding affinity.

  • A bromine atom , a versatile leaving group that can be displaced by a wide range of nucleophiles or participate in various coupling reactions.

  • A methoxy-substituted phenyl ring , which can be further functionalized and influences the electronic properties of the molecule.

These features suggest that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene could be a key intermediate in the synthesis of chiral pharmaceuticals and agrochemicals.

Potential Asymmetric Synthetic Applications

Based on the reactivity of analogous α-fluoro-β-bromo carbonyl compounds and other benzylic halides, several potential asymmetric transformations can be envisioned for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Enantioconvergent Nucleophilic Substitution

One of the most promising applications is in enantioconvergent nucleophilic substitution reactions. In this approach, a racemic mixture of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene could be converted into a single enantiomer of a desired product. This can be achieved through dynamic kinetic resolution, where the starting material rapidly racemizes under the reaction conditions, allowing for the preferential reaction of one enantiomer with a chiral catalyst.

A potential strategy involves the use of synergistic hydrogen bonding phase-transfer catalysis.[1] This method has been successfully applied to the enantioconvergent fluorination of racemic benzylic bromides.[1]

Conceptual Workflow for Enantioconvergent Substitution:

G cluster_0 Racemic Starting Material cluster_1 Catalytic System cluster_2 Nucleophile cluster_3 Enantioenriched Product racemic Racemic 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene reaction Enantioselective Nucleophilic Substitution racemic->reaction Dynamic Kinetic Resolution catalyst Chiral Hydrogen Bond Donor Catalyst + Achiral Onium Salt Co-catalyst catalyst->reaction nucleophile Nucleophile (e.g., KF, NaN3, etc.) nucleophile->reaction product Enantioenriched Product reaction->product

Figure 1. Conceptual workflow for the enantioconvergent nucleophilic substitution of racemic 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Experimental Protocol: General Procedure for Enantioconvergent Nucleophilic Substitution

Note: This is a generalized protocol and requires optimization for the specific substrate and nucleophile.

  • Catalyst Preparation: In a glovebox, to a solution of the chiral bis-urea hydrogen bond donor (HBD) catalyst (e.g., 0.05 mmol) in a suitable solvent (e.g., p-xylene, 1.0 mL) is added the onium salt co-catalyst (e.g., tetrabutylammonium bromide, 0.05 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution is added the nucleophile (e.g., potassium fluoride, 0.5 mmol) and the racemic 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (0.1 mmol).

  • Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) and monitored by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched product.

Table 1: Potential Nucleophiles and Corresponding Products

NucleophileProduct TypePotential Application
KFβ-Difluoro compoundBioisostere for hydroxyl or thiol groups
NaN3β-FluoroazidePrecursor for chiral amines and heterocycles
KCNβ-FluoronitrileVersatile intermediate for carboxylic acids, amines
NaSRβ-FluorosulfideSynthesis of sulfur-containing pharmaceuticals
NaOR'β-FluoroetherModification of natural products and drug candidates
Asymmetric Radical Reactions

The C-Br bond in 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene can be homolytically cleaved to generate a radical intermediate. In the presence of a chiral catalyst, this radical can undergo enantioselective C-C bond formation.[2] Chiral Lewis acids have been shown to control the stereochemistry of radical reactions.[2]

Conceptual Workflow for Asymmetric Radical Allylation:

G cluster_0 Substrate cluster_1 Reaction Components cluster_2 Intermediate cluster_3 Product substrate 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene radical_formation Radical Generation substrate->radical_formation reagents Radical Initiator (e.g., Et3B/O2) Allylating Agent (e.g., Allyltributyltin) Chiral Lewis Acid (e.g., Chiral Mg Complex) reagents->radical_formation intermediate Chiral Lewis Acid-Complexed Radical allylation allylation intermediate->allylation Enantioselective Allylation product Enantioenriched Homoallylic Fluoride radical_formation->intermediate allylation->product

Figure 2. Conceptual workflow for the asymmetric radical allylation of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Experimental Protocol: General Procedure for Asymmetric Radical Allylation

Note: This is a generalized protocol and requires optimization. All manipulations should be carried out under an inert atmosphere.

  • Reaction Setup: A solution of the chiral Lewis acid (e.g., prepared in situ from MgBr2 and a chiral ligand, 0.2 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) is cooled to -78 °C.

  • Addition of Reagents: To the cooled solution is added 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (0.1 mmol) and the allylating agent (e.g., allyltributyltin, 0.15 mmol).

  • Initiation: The radical reaction is initiated by the slow addition of a radical initiator (e.g., triethylborane, 1.0 M in hexanes, 0.1 mL).

  • Reaction Execution: The reaction mixture is stirred at -78 °C for several hours and monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash column chromatography.

Characterization and Analysis

The enantiomeric purity of the synthesized chiral molecules should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase. The absolute configuration of the products can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with known compounds.

Safety Considerations

  • 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is expected to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organobromine compounds can be lachrymatory and irritants. Work in a well-ventilated fume hood.

  • Radical reactions can be highly exothermic and should be initiated with caution, especially on a larger scale.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the described procedures.

Conclusion

While direct experimental data for the asymmetric synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is not currently available, its structure suggests significant potential as a versatile chiral building block. The extrapolated protocols for enantioconvergent nucleophilic substitution and asymmetric radical reactions provide a solid foundation for future research in this area. The successful development of synthetic routes to and from this compound could provide access to a new range of enantioenriched fluorinated molecules with potential applications in drug discovery and materials science.

References

[2] Sibi, M. P., & Porter, N. A. (1995). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 28(1), 163-171. [1] Mondal, S., et al. (2024). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Chemistry.

Sources

protocol for the fluorination of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective bromofluorination of 3-methoxystyrene to synthesize 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene .

The target molecule is a critical intermediate in medicinal chemistry, often serving as a precursor for β-fluoroamines or as a bioisostere for ethyl side chains. While "fluorination of [Target]" can linguistically imply modifying the target, in synthetic nomenclature, this refers to the introduction of fluorine to the styrene precursor to yield the title compound.

Key Technical Advantages of this Protocol:

  • Safety: Utilizes Triethylamine Trihydrofluoride (Et

    
    N·3HF) instead of gaseous F
    
    
    
    or anhydrous HF.
  • Regiocontrol: Achieves >95:5 Markovnikov selectivity (Fluorine at the benzylic position).

  • Scalability: Validated for gram-scale synthesis with standard glassware.

Mechanistic Principles & Regiochemistry

The reaction proceeds via an electrophilic addition mechanism.[1][2] The presence of the electron-donating methoxy group at the meta position stabilizes the transition state, but the primary driver of regioselectivity is the formation of a bridged bromonium ion followed by nucleophilic attack.

Pathway Analysis:

  • Activation: N-Bromosuccinimide (NBS) generates an electrophilic bromine species.

  • Bromonium Formation: The alkene attacks the bromine, forming a cyclic bromonium ion.

  • Nucleophilic Opening: The fluoride anion (from Et

    
    N·3HF) attacks the more substituted carbon  (benzylic position) due to its ability to sustain a partial positive charge (Markovnikov addition).
    
  • Stereochemistry: The addition is strictly anti, resulting in a racemic mixture of enantiomers (unless chiral ligands are used, which is outside this protocol's scope).

Bromofluorination_Mechanism Substrate 3-Methoxystyrene Bromonium Cyclic Bromonium Intermediate Substrate->Bromonium Electrophilic Attack (Br+) Reagents NBS + Et3N·3HF Reagents->Bromonium TS Transition State (Partial + at Benzylic C) Bromonium->TS Ring Strain Product 1-(2-bromo-1-fluoroethyl)- 3-methoxybenzene TS->Product Nucleophilic Attack (F-) at Benzylic Position

Figure 1: Mechanistic pathway showing the regioselective opening of the bromonium ion by fluoride.

Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.MW ( g/mol )Hazard Note
3-Methoxystyrene Substrate1.0134.18Polymerizes if unstabilized
Et

N·3HF
Fluorine Source1.5161.21Corrosive, Toxic (HF source)
N-Bromosuccinimide (NBS) Bromine Source1.2177.98Light sensitive, irritant
Dichloromethane (DCM) Solvent-84.93Volatile
Sat. NaHCO

Quench--Gas evolution
Step-by-Step Methodology

Pre-reaction Preparation:

  • Glassware: Oven-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • PPE: Neoprene gloves, face shield, and lab coat. Caution: Et

    
    N·3HF releases HF fumes; work strictly in a fume hood.
    

Reaction Execution:

  • Substrate Dissolution: Charge the RBF with 3-Methoxystyrene (10 mmol, 1.34 g) and anhydrous DCM (50 mL) .

  • Fluoride Addition: Cool the solution to 0 °C using an ice/water bath. Add Et

    
    N·3HF (15 mmol, 2.4 mL)  dropwise via syringe.
    
    • Note: The amine-HF complex is viscous; ensure accurate dispensing.

  • Bromine Addition: Add NBS (12 mmol, 2.14 g) portion-wise over 15 minutes.

    • Critical Control: Adding NBS too fast can cause an exotherm, leading to ring bromination (side product). Keep the internal temperature < 5 °C.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (23 °C) . Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The styrene spot (

      
      ) should disappear; the product spot will be slightly more polar.
      

Workup & Purification:

  • Quench: Pour the reaction mixture slowly into a beaker containing 100 mL ice-cold water mixed with 50 mL saturated NaHCO

    
     .
    
    • Caution: Vigorous bubbling (CO

      
      ) will occur.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL) .

  • Washing: Wash combined organics with 1M HCl (50 mL) (to remove triethylamine) followed by Brine (50 mL) .

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap, < 30 °C bath to avoid elimination of HF).
  • Purification: Purify the crude oil via silica gel flash chromatography.

    • Eluent: Gradient of 100% Hexanes

      
       5% EtOAc/Hexanes.
      

Workflow Visualization

Workflow Start Start: 3-Methoxystyrene in DCM (0°C) AddF Add Et3N·3HF (Fluoride Source) Start->AddF AddBr Add NBS Portion-wise (Maintain <5°C) AddF->AddBr Stir Warm to RT Stir 4-6 Hours AddBr->Stir Check TLC Check Styrene Consumed? Stir->Check Check->Stir No Quench Pour into Ice/NaHCO3 Check->Quench Yes Purify Flash Column (Hexane/EtOAc) Quench->Purify

Figure 2: Operational workflow for the bromofluorination process.

Characterization & Validation

To validate the synthesis, compare spectral data against these expected values. The regiochemistry is confirmed by the coupling patterns of the ethyl chain.

MeasurementExpected SignalInterpretation

F NMR

-170 to -180 ppm (ddd)
Characteristic of benzylic fluorine.

H NMR (Benzylic)

5.6–5.8 ppm (ddd)

Hz
. Large coupling confirms geminal H-F.

H NMR (Terminal)

3.6–3.8 ppm (m)
CH

Br protons. Complex splitting due to vicinal F and H.

C NMR (C-F)

~90–95 ppm (d)

Hz
.

Troubleshooting Guide:

  • Low Yield: Often caused by moisture. Ensure DCM is anhydrous. Water hydrolyzes the bromonium ion to form a bromohydrin (OH instead of F).

  • Ring Bromination: If peaks appear for aromatic substitution (loss of aromatic proton integration), the reaction was too warm during NBS addition.

  • Elimination: If vinyl bromide peaks appear, the product eliminated HF during workup. Keep rotary evaporator bath temp < 30 °C.

References

  • Haufe, G. (2001). "Vicinal bromofluorides: synthesis and reactivity." Journal für Praktische Chemie, 341(5), 499-513. Link

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Fluorination with pyridinium poly(hydrogen fluoride)." Journal of Organic Chemistry, 44(22), 3872–3881. Link

  • Crousse, B., et al. (2018).[3] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." Journal of Organic Chemistry, 83(2), 930-938.[3] (Context on solvent effects). Link

  • Alvernhe, G., et al. (1991). "Functionalization of alkenes: synthesis of bromofluorides." Tetrahedron Letters, 32(6), 643-646. Link

Sources

Scale-Up Synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene: A Practical Guide to Regioselective Bromofluorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The target molecule, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene , features a vicinal bromofluoro motif on a benzylic scaffold. This structural unit is a critical bioisostere in medicinal chemistry, often serving to modulate lipophilicity and metabolic stability compared to the parent ethyl or hydroxyethyl groups.

Route Analysis

For scale-up (10g – 100g scale), the synthesis strategy must prioritize safety, atom economy, and regiocontrol.

  • Route A (Halogen Exchange/Halex): Disfavored due to the harsh conditions required for benzylic fluorination and poor chemoselectivity in the presence of a beta-bromide.

  • Route B (Deoxyfluorination): Conversion of the corresponding bromohydrin using DAST or Deoxo-Fluor. While effective, these reagents are prohibitively expensive for large-scale work and pose significant thermal hazards (explosion risk).

  • Route C (Direct Bromofluorination - Selected): The direct oxidative bromofluorination of 3-methoxystyrene using N-bromosuccinimide (NBS) and Triethylamine trihydrofluoride (Et

    
    N·3HF).
    

Why Route C?

  • Regiocontrol: The reaction proceeds via a bromonium ion intermediate. The fluoride anion attacks the most substituted carbon (benzylic position) due to the stabilization of the developing positive charge by the aromatic ring, yielding the desired anti-Markovnikov bromide/Markovnikov fluoride regiochemistry exclusively.

  • Safety: Et

    
    N·3HF is significantly less volatile and corrosive than Olah’s reagent (Pyridine·9HF) or anhydrous HF. It does not etch borosilicate glass rapidly, allowing the use of standard laboratory reactors for short reaction times.
    
  • Scalability: The reaction is conducted at mild temperatures (0°C to RT) with manageable exotherms.

Process Safety & Hazard Mitigation

CRITICAL WARNING: While Et


N·3HF is safer than anhydrous HF, it still contains hydrogen fluoride and can cause severe, penetrating burns that may not be immediately painful.
HazardMitigation Strategy
HF Exposure Mandatory: Double nitrile gloves, face shield, and apron. Calcium Gluconate gel must be instantly accessible on the bench.
NBS Exotherm NBS can decompose exothermically. Add portion-wise or as a slurry. Maintain temperature <25°C.
Glassware Et

N·3HF is compatible with borosilicate glass for reaction times <24h. For storage, use HDPE/Teflon containers.
Quenching The quench generates HF vapors and CO

(if bicarbonate is used). Perform in a high-efficiency fume hood.

Reaction Mechanism & Pathway[1]

The regioselectivity is dictated by the electronic nature of the styrene. The 3-methoxy group acts as a weak activator.

Bromofluorination Styrene 3-Methoxystyrene Bromonium Bromonium Ion Intermediate Styrene->Bromonium Electrophilic Attack NBS NBS (Br+ Source) NBS->Bromonium Product 1-(2-bromo-1-fluoroethyl) -3-methoxybenzene Bromonium->Product Regioselective Opening (Benzylic Attack) Fluoride Et3N-3HF (F- Source) Fluoride->Product

Figure 1: Mechanistic pathway demonstrating the regioselective opening of the bromonium ion at the benzylic position.[1][2][3]

Detailed Experimental Protocol

Scale: 50 mmol (~6.7 g of starting material) Expected Yield: 75-85%

Reagents & Materials[5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[3][4]AmountRole
3-Methoxystyrene 134.181.06.71 g (50 mmol)Substrate
Et

N·3HF
161.211.512.1 g (~12.2 mL)Fluorine Source
N-Bromosuccinimide (NBS) 177.981.19.79 gBromine Source
Dichloromethane (DCM) 84.93-150 mLSolvent
Sat. NaHCO

--200 mLQuench
Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), an internal thermometer, and a solid addition funnel (or powder funnel). Flush with Nitrogen.[5]

  • Charging: Add 3-Methoxystyrene (6.71 g) and DCM (100 mL) to the flask. Cool the solution to 0°C using an ice/water bath.

  • HF Addition: Carefully add Et

    
    N·3HF  (12.2 mL) via a plastic syringe or Teflon dropping funnel. Note: No significant exotherm is usually observed here, but biphasic separation may occur.
    
  • Bromination (Critical Step):

    • Add NBS (9.79 g) portion-wise over 30 minutes.

    • Process Control: Monitor internal temperature. Do not allow T > 5°C during addition.

    • The reaction mixture will turn orange/red.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The styrene spot (high R

      
      ) should disappear.
      
  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold Saturated NaHCO

      
        and 100 mL DCM. Caution: Vigorous CO
      
      
      
      evolution.
    • Stir until gas evolution ceases.

  • Separation:

    • Transfer to a separatory funnel.[6] Separate the organic layer.[2]

    • Wash the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with water (1 x 100 mL) and brine (1 x 100 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure (keep bath < 35°C to prevent elimination).
      
Purification

The crude oil is typically >90% pure. For high purity (>98%):

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized with 1% Et

    
    N if acid sensitive, though usually not required).
    
  • Mobile Phase: Gradient 0% -> 5% EtOAc in Hexanes.

  • Stability Note: Benzylic fluorides can eliminate HF to form

    
    -bromostyrenes if heated excessively or exposed to strong acids. Store in the freezer.
    

Process Flow Diagram

ProcessFlow Setup Reactor Setup 0°C, N2 Atm Addition Add NBS Portion-wise (T < 5°C) Setup->Addition Reaction Reaction Phase RT, 2-4 Hours Addition->Reaction Quench Quench into NaHCO3 (CO2 Evolution!) Reaction->Quench Separation Phase Separation & Drying (MgSO4) Quench->Separation Purification Flash Chromatography (Hex/EtOAc) Separation->Purification

Figure 2: Operational workflow for the scale-up synthesis.

Analytical Characterization

Confirm the structure using the following diagnostic signals:

  • 
    F NMR:  Look for a signal around -165 to -180 ppm  (ddd). The coupling pattern confirms the H-F geminal coupling and vicinal coupling to the CH
    
    
    
    Br protons.
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~5.6-5.8 ppm (ddd, 1H, CHF, J
      
      
      
      ~48 Hz). The large geminal H-F coupling is characteristic.
    • 
       ~3.6-3.8 ppm (m, 2H, CH
      
      
      
      Br).
    • 
       3.80 ppm (s, 3H, OMe).
      
  • Mass Spectrometry: The parent ion [M]+ may be weak. Look for [M-HF]+ or [M-Br]+ fragments. The isotopic pattern of Bromine (1:1 ratio of

    
    Br/
    
    
    
    Br) will be evident in fragments containing Br.

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete conversion or decomposition during workup.Check NBS quality (should be white, not yellow). Ensure quench is neutral/basic.
Regioisomer Presence Formation of 2-bromo-1-fluoro (terminal F).Rare with styrene substrates. Ensure temperature is kept low during NBS addition.
Elimination Product Formation of

-bromostyrene.
Avoid heating >40°C during rotary evaporation. Ensure silica gel is not too acidic.

References

  • Haufe, G. (2023). "Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents." The Chemical Record, 23(9).[7]

  • Organic Syntheses. "Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane." Org.[5][4][8][9] Synth. 1999, 76, 159.[10]

  • Apollo Scientific. "Safety Data Sheet: Triethylamine trihydrofluoride."

  • Fisher Scientific. "Safety Data Sheet: Triethylamine trihydrofluoride."

Sources

mechanism of E2 elimination in 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of


-Fluorostyrene Synthesis via Regioselective E2 Elimination 

Part 1: Executive Summary

This Application Note details the mechanistic pathway and optimized synthetic protocol for the conversion of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (Compound 1 ) to 1-fluoro-3-methoxystyrene (Compound 2 ).

The synthesis of


-fluorostyrenes is of critical interest in medicinal chemistry, as the vinyl fluoride moiety serves as a bioisostere for amide bonds and enols, offering enhanced metabolic stability. This transformation relies on a base-promoted E2 elimination  (dehydrobromination). Success depends on controlling regioselectivity to favor C–Br bond cleavage over C–F bond cleavage.

Key Takeaways:

  • Mechanism: Concerted E2 elimination proceeding via an anti-periplanar transition state.

  • Selectivity: Driven by the superior leaving group ability of bromide (

    
    ) vs. fluoride (
    
    
    
    ) and the acidity of the benzylic proton.
  • Critical Control: Use of bulky, non-nucleophilic bases (e.g.,

    
    -BuOK or DBU) suppresses competing 
    
    
    
    pathways.

Part 2: Mechanistic Analysis

Substrate Analysis

The substrate, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, presents a classic scenario of competing elimination pathways in a vicinal dihalide system.

  • 
     (Benzylic):  Substituted with the aryl ring and a Fluorine atom. Contains 1 acidic proton (
    
    
    
    ).
  • 
     (Primary):  Substituted with a Bromine atom.[1][2] Contains 2 protons (
    
    
    
    ).
Competing Pathways

The base can theoretically abstract a proton from either carbon, leading to different elimination products:

  • Path A (Target: Dehydrobromination):

    • Base Attack: Abstraction of the benzylic proton (

      
      ) at 
      
      
      
      .
    • Leaving Group: Expulsion of Bromide (

      
      ) from 
      
      
      
      .
    • Product: 1-fluoro-1-(3-methoxyphenyl)ethene (

      
      -fluorostyrene).
      
    • Driving Forces:

      • Acidity: The benzylic proton is significantly more acidic (

        
        ) due to the electron-withdrawing inductive effect of the fluorine atom and resonance stabilization by the aryl ring.
        
      • Leaving Group Ability: Bromide is a much better leaving group (

        
         of HBr 
        
        
        
        ) than fluoride (
        
        
        of HF
        
        
        ).
  • Path B (Avoided: Dehydrofluorination):

    • Base Attack: Abstraction of a primary proton (

      
      ) at 
      
      
      
      .
    • Leaving Group: Expulsion of Fluoride (

      
      ) from 
      
      
      
      .
    • Product:

      
      -bromostyrene.
      
    • Analysis: This pathway is kinetically disfavored due to the strength of the C–F bond (approx. 116 kcal/mol) compared to the C–Br bond (approx. 68 kcal/mol) and lower acidity of the primary protons.

Stereochemical Requirement

The E2 mechanism requires the proton being removed and the leaving group to be anti-periplanar (dihedral angle


). The free rotation of the C1–C2 sigma bond allows the molecule to adopt the necessary staggered conformation for Path A, where the benzylic C–H bond is anti to the C–Br bond.

E2_Mechanism Substrate Substrate (Ar-CH(F)-CH2-Br) TS Transition State (Anti-Periplanar) Substrate->TS + Base (t-BuOK) (- H+ from C1) SideProduct Side Product (beta-Bromostyrene) Substrate->SideProduct Path B (Dehydrofluorination) (Disfavored: Poor LG) Product Product (alpha-Fluorostyrene) TS->Product - KBr (Fast)

Figure 1: Mechanistic pathway favoring dehydrobromination (Path A) over dehydrofluorination (Path B).

Part 3: Experimental Protocol

Objective: Synthesis of 1-fluoro-3-methoxystyrene on a 1.0 mmol scale.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3]AmountRole
Precursor (1) ~247.01.0247 mgSubstrate
KOtBu 112.211.5168 mgBase
THF (Anhydrous) --5.0 mLSolvent
NH₄Cl (sat. aq.) --10 mLQuench

Equipment:

  • 10 mL Round Bottom Flask (flame-dried,

    
     purged).
    
  • Magnetic stir bar.

  • Ice-water bath (0 °C).

Step-by-Step Methodology
  • Setup: Charge the reaction flask with 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (1.0 equiv) and a magnetic stir bar. Seal with a septum and purge with nitrogen for 5 minutes.

  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate) via syringe. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (1.5 equiv) in a single portion (if solid) or dropwise (if 1.0 M solution in THF).

    • Note: The solution may turn slightly yellow/orange, indicating the formation of the conjugated system.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Hexanes/EtOAc 9:1) or

    
    F NMR.[1]
    
    • Endpoint: Disappearance of the starting material doublet of triplets (approx -180 ppm) and appearance of the vinyl fluoride signal (approx -90 to -110 ppm).

  • Quench: Once complete (typically < 2 hours), quench the reaction by adding saturated aqueous

    
     (10 mL) while stirring vigorously.
    
  • Workup:

    • Transfer to a separatory funnel.

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temp < 30 °C as styrenes can be volatile or polymerize).
      
  • Purification: Purify via flash column chromatography on silica gel (eluent: 100% Pentane or 95:5 Pentane/EtOAc).

Protocol_Flow Start Start: Dissolve Substrate in THF Cool Cool to 0°C Start->Cool AddBase Add KOtBu (1.5 eq) Cool->AddBase Monitor Monitor (TLC/NMR) Is SM consumed? AddBase->Monitor Monitor->Monitor No (Wait/Warm to RT) Quench Quench with NH4Cl Monitor->Quench Yes Workup Extract (EtOAc) Dry (MgSO4) Quench->Workup Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Base degradation or insufficient basicity.Ensure KOtBu is fresh (white powder, not yellow). Switch to DBU (1.5 equiv) in refluxing THF or MeCN if kinetics are slow.
Substitution Product (

)
Base acting as a nucleophile (rare with tBuO-).Ensure temperature is kept low initially. Increase steric bulk of base (e.g., LiHMDS).
Polymerization Styrene product is unstable.Add a radical inhibitor (e.g., BHT, 1 mg) during workup/concentration. Store product at -20 °C.
Defluorination Harsh conditions causing C-F cleavage.Avoid heating above 60 °C. Avoid Lewis acids which might activate the C-F bond.

Part 5: References

  • Mechanism of E2 Elimination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (General E2 regioselectivity and leaving group effects).

  • Synthesis of

    
    -Fluorostyrenes:  Eckert, K., et al. "Stereoselective synthesis of 1-bromo-1-fluorostyrenes." Mendeleev Communications, 2006, 16(3), 163-165. Link
    
  • DBU-Promoted Elimination: Kawada, K., et al. "DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes." Synlett, 2008. (Methodology adapted for vicinal dihalides).[4] Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Context on bioisosteres). Link

Sources

Application Note: Process Monitoring of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene Reactions via TLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists monitoring the reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (referred to as BFEMB ). This fluorinated building block contains a reactive primary alkyl bromide and a sensitive benzylic fluoride, presenting unique analytical challenges such as thermal instability (HF/HBr elimination) and hydrolysis.

Introduction & Chemical Context

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (BFEMB) is a bifunctional intermediate used in the synthesis of fluorinated pharmaceuticals and radiotracers. Its reactivity is defined by two centers:[1][2]

  • Primary Alkyl Bromide (C2): The primary electrophilic site, susceptible to SN2 substitution by amines, thiols, or alkoxides.

  • Benzylic Fluoride (C1): A sensitive stereogenic center. While the C-F bond is strong, the benzylic proton is acidic. Strong bases or high temperatures can trigger E2 elimination of HBr or HF, leading to styrenyl side-products.

Analytical Challenge: Standard GC methods may induce thermal degradation (dehydrohalogenation) in the injector port.[3] TLC methods must differentiate between the non-polar starting material and potentially similar elimination byproducts.

Thin Layer Chromatography (TLC) Protocol

Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Mobile Phase Optimization: BFEMB is moderately non-polar.

    • Standard System: Hexanes:Ethyl Acetate (90:10 v/v).

    • For Polar Products (e.g., Amines): Dichloromethane:Methanol (95:5 v/v).

Visualization Techniques

Due to the 3-methoxybenzene moiety, the molecule is UV active. However, chemical stains provide critical information about reaction byproducts.

Visualization MethodObservationSpecificity
UV (254 nm) Dark purple/black spotDetects aromatic ring (SM, Product, & Styrenes).
KMnO₄ Stain Yellow/Brown spot on purpleOxidizes alkenes (detects elimination byproducts).
p-Anisaldehyde Red/Blue/Violet spotGeneral stain; sensitive to nucleophilic functional groups.
Iodine Chamber Brown/Yellow spotReversible; good for initial quick check.
Experimental Workflow (TLC)
  • Sampling: Dissolve 5 µL of reaction mixture in 50 µL of EtOAc.

  • Spotting: Spot SM (Reference), Co-spot (Mix), and Rxn (Reaction Mix) on the baseline.

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Analysis: Mark UV spots immediately. Dip in KMnO₄ if elimination is suspected (styrene impurities will stain instantly).

Gas Chromatography (GC) Protocol[3][4][5][6][7]

Instrument Configuration

To mitigate thermal degradation of the benzylic fluoride/bromide, a Cool On-Column (COC) or Pulsed Splitless injection at lower temperatures is recommended.

  • Column: Agilent DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Detector: FID (Flame Ionization Detector) @ 300°C.

Temperature Program (Optimized for Stability)

Rapid elution is preferred to minimize residence time at high heat.

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -601.0
Ramp 1 202200.0
Ramp 2 403003.0
Total Time ~12.0 min
Critical Parameter: Injector Port
  • Standard Split/Splitless: Set to 200°C (Do NOT exceed 220°C). Higher temps cause HBr elimination.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (to prevent column overload and peak broadening).

Internal Standard (ISTD)

Dodecane or Naphthalene are recommended. They are chemically inert to the reaction conditions and elute in a clean window near BFEMB.

Data Interpretation & Troubleshooting

Chromatographic Profile
CompoundApprox. Retention Time (min)*Rf (9:1 Hex:EtOAc)Notes
Elimination Byproduct (Styrene)4.5 - 5.20.65Elutes early; stains heavily with KMnO₄.
BFEMB (SM) 6.8 - 7.20.45Main peak; monitor disappearance.
Substitution Product > 8.0< 0.30Elutes later; more polar.
ISTD (Dodecane) ~5.50.90Used for quantitative yield calc.

*Retention times vary by column length and flow rate. Calibrate with pure standards.

Troubleshooting Guide
  • Ghost Peaks in GC: If you see a broad peak just before the SM, it is likely thermal decomposition (HBr loss) inside the inlet. Solution: Lower inlet temp by 20°C or change liner (deactivated wool).

  • TLC Smearing: The benzylic fluoride can hydrolyze on acidic silica. Solution: Add 1% Triethylamine to the TLC mobile phase to neutralize silica acidity.

Visualized Workflows

Reaction Monitoring Logic

The following diagram illustrates the decision tree for monitoring the reaction and identifying potential failure modes (Elimination vs. Substitution).

ReactionMonitoring Start Start Reaction (BFEMB + Nucleophile) Sampling Take Aliquot (t = 1h, 4h, 12h) Start->Sampling TLC_Check TLC Analysis (Hex/EtOAc 9:1) Sampling->TLC_Check NewSpot_Polar New Spot (Low Rf) Product Formed TLC_Check->NewSpot_Polar Desired Rxn NewSpot_NonPolar New Spot (High Rf) Elimination (Styrene) TLC_Check->NewSpot_NonPolar Side Rxn NoChange No Change Check Reagents/Temp TLC_Check->NoChange Stalled GC_Analysis GC-FID Analysis (Quantification) NewSpot_Polar->GC_Analysis NewSpot_NonPolar->GC_Analysis Calc_Conversion Calculate Conversion (Area SM / Area ISTD) GC_Analysis->Calc_Conversion

Caption: Decision tree for monitoring BFEMB substitution reactions, differentiating between desired product formation and elimination side-reactions.

Thermal Degradation Pathway in GC

Understanding the artifact formation in GC is crucial for accurate quantification.

Degradation SM BFEMB (Intact) Heat GC Inlet Heat (>250°C) SM->Heat Elim_HBr Elimination of HBr (Major Artifact) Heat->Elim_HBr Fast Elim_HF Elimination of HF (Minor Artifact) Heat->Elim_HF Slow Styrene Styrene Derivative (Appears as Impurity) Elim_HBr->Styrene Elim_HF->Styrene

Caption: Thermal degradation pathway of BFEMB in a hot GC injector port, leading to false positives for elimination byproducts.

References

  • Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of Benzene and its Derivatives by Gas Chromatography. Retrieved from [Link]

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances of this specific bromofluorination reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis, providing a clear path to resolution based on mechanistic understanding and empirical evidence.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a multifaceted issue that can often be traced back to a few critical parameters. The synthesis of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene via the electrophilic bromofluorination of 3-methoxystyrene is highly sensitive to reaction conditions.

Potential Causes and Solutions:

  • Presence of Moisture: The reagents used for fluorination are often extremely sensitive to water. Even trace amounts of moisture can hydrolyze the fluorinating agent or react with intermediates, quenching the desired reaction pathway.[1][2]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. Solvents must be of anhydrous grade and preferably distilled from a suitable drying agent. Perform the entire reaction under a dry, inert atmosphere (Nitrogen or Argon).[3]

  • Suboptimal Temperature Control: Electrophilic additions, particularly those involving fluorine, can be highly exothermic and temperature-sensitive.

    • Solution: Initiate the reaction at a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the initial exotherm and improve selectivity. Allow the reaction to warm slowly to the optimal temperature, which must be determined empirically but often lies between 0 °C and room temperature.[1] Running the reaction at too high a temperature can promote side reactions like polymerization or elimination.

  • Incorrect Reagent Stoichiometry: An improper balance of the bromine source, fluorine source, and the starting alkene can lead to the formation of undesired byproducts and unreacted starting material.

    • Solution: Carefully control the stoichiometry. Typically, a slight excess (1.1-1.2 equivalents) of the brominating and fluorinating agents is used. A large excess should be avoided as it can lead to over-halogenation.

  • Reagent Degradation: Fluorinating agents, in particular, can degrade over time if not stored correctly.

    • Solution: Use fresh, high-quality reagents. If the activity of your fluorinating agent is in doubt, consider titrating it or running a small-scale test reaction with a reliable substrate.

Q2: I'm observing significant byproduct formation, specifically the dibromo- and difluoro- adducts. How can I improve selectivity for the desired bromofluoro product?

The formation of 1,2-dibromo and 1,2-difluoro species is a classic selectivity problem in mixed halogenation. This arises from the competitive attack of bromide and fluoride ions (or their respective electrophilic sources) on the reaction intermediate.

Strategies for Enhancing Selectivity:

  • Choice of Reagents: The combination of reagents is paramount. A common and effective method is the use of a stable electrophilic bromine source, like N-Bromosuccinimide (NBS), paired with a nucleophilic fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or hydrogen fluoride-pyridine (Olha's reagent). This combination temporally separates the electrophilic and nucleophilic steps, favoring the desired pathway.

    • Mechanism Insight: NBS first reacts with the alkene to form a cyclic bromonium ion intermediate.[4][5] This intermediate is then opened by the nucleophilic fluoride. Since fluoride is a hard nucleophile and the benzylic position is electron-deficient and sterically accessible, the attack preferentially occurs there, following Markovnikov's rule.[6]

  • Controlled Reagent Addition: The rate of addition can dictate the local concentration of reagents and influence selectivity.

    • Solution: Add the bromine source (e.g., NBS) slowly and portion-wise to the solution of the alkene and the fluoride source. This maintains a low concentration of the electrophilic bromine, minimizing the chance of a second bromine atom acting as a nucleophile to open the bromonium ion.

Q3: My reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?

An incomplete reaction often points to an issue with activation or the stability of the reagents under the reaction conditions.

Troubleshooting Steps:

  • Inert Atmosphere Integrity: Oxygen can interfere with radical pathways that may be initiated by certain reagent systems or light, leading to polymerization of the styrene derivative.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and that the system remains sealed from the atmosphere throughout the experiment.

  • Insufficient Activation: The electrophilicity of the bromine source might be insufficient.

    • Solution: While NBS is generally effective, for less reactive systems, a more potent electrophilic bromine source could be considered. However, for an activated styrene like 3-methoxystyrene, this is less likely to be the issue than reagent quality or conditions.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress.

    • Solution: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to take time-point samples.[7][8] If the reaction stalls, a small additional charge of the limiting reagent might be warranted after confirming the presence of the other reactants.

Frequently Asked Questions (FAQs)

Q4: What is the expected regioselectivity for this reaction, and why?

The reaction is expected to exhibit high regioselectivity, yielding 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene as the major product.

  • Mechanistic Rationale: The reaction proceeds via an electrophilic addition mechanism. The bromine atom adds across the double bond of 3-methoxystyrene to form a three-membered cyclic bromonium ion. Due to the electron-donating nature of the methoxy-substituted phenyl ring, there is significant resonance stabilization of a positive charge at the benzylic carbon. This means the bromonium ion intermediate has considerable carbocationic character at the benzylic position. The subsequent nucleophilic attack by the fluoride ion will occur at this more electrophilic and stabilized benzylic carbon (Markovnikov regioselectivity), while the bromine atom remains on the terminal carbon.[5][6]

Reaction Mechanism: Bromofluorination of 3-Methoxystyrene

G Styrene 3-Methoxystyrene Bromonium Cyclic Bromonium Ion Intermediate Styrene->Bromonium Electrophilic Attack NBS NBS (Br+) NBS->Bromonium Electrophilic Attack Fluoride Et3N·3HF (F-) Product 1-(2-bromo-1-fluoroethyl) -3-methoxybenzene Fluoride->Product Nucleophilic Opening (SN2-like) Bromonium->Product Nucleophilic Opening (SN2-like)

Caption: Mechanism of bromofluorination.

Q5: What are the best practices for the purification of the final product?

Purification is critical for isolating the target compound from byproducts and unreacted starting materials. Flash column chromatography is the most common method.

Key Purification Steps:

  • Work-up: After the reaction is complete (as determined by TLC/GC-MS), it must be carefully quenched. Slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic components like HF.[1]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then brine to remove water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A non-polar solvent system is typically effective for separating the product from more polar impurities. Start with a low-polarity mixture, such as Hexane:Ethyl Acetate (98:2), and gradually increase the polarity if needed.[9] The optimal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for the product on a TLC plate.[9]

    • Potential Issue: The product contains a benzylic fluoride, which can be labile. If you observe decomposition on the silica gel (streaking on TLC, low recovery), consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.1-1%).[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Dry over Na2SO4 Inert Inert Atmosphere (N2/Ar) Dry->Inert Concentrate Concentrate in vacuo Dry->Concentrate Cool Cool to -78°C Inert->Cool AddSM Add 3-Methoxystyrene & Fluoride Source Cool->AddSM AddNBS Slowly Add NBS AddSM->AddNBS Warm Warm to 0°C -> RT AddNBS->Warm Monitor Monitor by TLC/GC-MS Warm->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Extract->Dry Purify Flash Column Chromatography Concentrate->Purify

Caption: General experimental workflow diagram.

Q6: What are the critical safety precautions for this synthesis?

This reaction involves hazardous materials that require careful handling in a controlled laboratory environment.

  • Fluoride Sources: Reagents like Et₃N·3HF and HF-Pyridine are toxic and corrosive. They can cause severe skin and eye burns and release toxic hydrogen fluoride (HF) gas.[10] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat. An HF-specific calcium gluconate gel should be readily available as a first-aid measure for skin exposure.[10]

  • Bromine Sources: N-Bromosuccinimide is a lachrymator and irritant. Elemental bromine is highly corrosive, toxic, and volatile.[11] Handle all bromine sources in a well-ventilated fume hood.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Use appropriate engineering controls and PPE.

  • Quenching: The quenching process can be exothermic and may release gas. Perform it slowly and behind a safety shield.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent batches.

Objective: To synthesize 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene from 3-methoxystyrene.

Materials:

  • 3-Methoxystyrene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Hexane/Ethyl Acetate for chromatography

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxystyrene (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add triethylamine trihydrofluoride (1.5 eq) via syringe. Stir for 10 minutes.

  • Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Data Summary

ParameterRecommended ConditionRationale
Temperature Start at -78 °C, warm to RTControls exotherm, improves selectivity[1]
Atmosphere Inert (N₂ or Ar)Prevents side reactions with oxygen/moisture[1][2]
Solvent Anhydrous DCMGood solubility for reactants, relatively inert
Fluoride Source Et₃N·3HFEffective nucleophilic fluoride source
Bromine Source NBSMild electrophilic bromine source, improves selectivity
Work-up Quench Saturated NaHCO₃ (aq)Neutralizes acidic byproducts safely[1]
Purification Silica Gel ChromatographyEffective for separating product from polar impurities[9]

References

  • O'Hagan, D., et al. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for 1,3-Dinitrobenzene. [Link]

  • O'Hagan, D., et al. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science. [Link]

  • Lee, S., et al. (2020). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. PNAS. [Link]

  • SIELC Technologies. 1-Bromo-3-methoxybenzene HPLC Separation. [Link]

  • Noël, T., et al. (2023). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. The Journal of Organic Chemistry. [Link]

  • Airgas. SAFETY DATA SHEET: Bromine Trifluoride. [Link]

  • Bae, C., et al. Deoxyfluorination of Carbonyl Compounds. Organic Syntheses Procedure. [Link]

  • Chemistry Stack Exchange. Electrophilic substitution of bromine on styrene and cinnamic acid in the presence of FeBr3. [Link]

  • The Organic Chemistry Tutor (2012). Bromination of Styrene - Electrophilic Addition. YouTube. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Rutherford, K. G., & Redmond, W. 1-Bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Google Patents. Method for purifying a bromine compound.
  • Organic Mystery. Reactions of Alkenes. [Link]

  • Purdue University, Department of Chemistry. Fluorine Safety. [Link]

  • Shimadzu. Purification made easy. [Link]

  • Grigoras, G., et al. (2020). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • ResearchGate. How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

  • University College London Discovery. Site selectivities in fluorination. [Link]

  • Rozen, S., & Sasson, R. (2006). Bromofluorination of olefins using BrF3; an efficient route for fluoroalkenes and fluoroamines. Organic & Biomolecular Chemistry. [Link]

  • Reddit. Low yield LAH reactions. [Link]

  • Chemistry LibreTexts. Reactions of Alkenes with Bromine. [Link]

  • Chemistry Steps. Reaction of Alkenes with Bromine. [Link]

Sources

minimizing byproduct formation in reactions with 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to minimize byproduct formation and maximize the yield of your target molecule.

Understanding the Core Reactivity

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is a valuable synthetic intermediate due to its multiple reactive sites. However, this same structural complexity is the primary source of potential side reactions. The key to success lies in understanding the delicate balance between nucleophilic substitution and elimination pathways.

The benzylic carbon atom bonded to fluorine is a secondary center, while the terminal carbon bonded to bromine is a primary center. The bromine atom is a significantly better leaving group than the fluorine atom. Furthermore, the fluorine atom's strong electron-withdrawing effect increases the acidity of the benzylic proton, making the molecule susceptible to elimination reactions.

sub 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene mol C_F C-F bond (Stronger, F is a poor leaving group) C_Br C-Br bond (Weaker, Br is a good leaving group) C_H Acidic C-H bond (Activated by Fluorine) Aromatic Aromatic Ring (Methoxy group is o,p-directing for EAS)

Caption: Core reactive sites of the substrate.

The primary challenge is the competition between Sₙ2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. The choice of nucleophile, base, solvent, and temperature will dictate the major product.

G A Starting Material 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene B Sₙ2 Product (Substitution of Br) A->B Good Nucleophile Weak Base Low Temp C E2 Product (Dehydrobromination) (Vinyl Fluoride) A->C Strong, Hindered Base High Temp D Other Byproducts (e.g., Dehydrofluorination) A->D Extreme Conditions

Caption: Competing Sₙ2 and E2 reaction pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions with 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Q1: My reaction is yielding the elimination product, (E/Z)-1-(1-fluoroethenyl)-3-methoxybenzene, instead of the desired substitution product. How can I favor substitution?

Root Cause Analysis: This is the most frequent challenge and occurs when reaction conditions favor the E2 pathway over the Sₙ2 pathway. Elimination is promoted by strong bases, high temperatures, and the use of non-polar, aprotic solvents. The strength and steric bulk of your reagent are the most critical factors. Strong, sterically hindered bases like potassium tert-butoxide will preferentially abstract a proton, leading to elimination[1][2].

Solution Strategy: To favor nucleophilic substitution at the carbon bearing the bromine, you must select conditions that minimize the rate of the competing E2 reaction.

  • Reagent Selection: Use a reagent that is a good nucleophile but a weak base. Reagents with a highly polarizable and less-electronegative atom, such as iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻), are excellent choices.

  • Solvent Choice: Employ a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus preserving its nucleophilicity. They also disfavor elimination pathways compared to protic solvents[1].

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the elimination pathway, which often has a higher energy barrier than substitution[3]. Room temperature or gentle heating (40-50 °C) is a good starting point.

Troubleshooting Summary: Substitution (Sₙ2) vs. Elimination (E2)

FactorTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Reagent Good Nucleophile, Weak Base (e.g., NaN₃, NaCN, CH₃CO₂Na)Strong, Sterically Hindered Base (e.g., KOtBu, DBU, LDA)Strong bases readily abstract the acidic proton, initiating elimination. Good nucleophiles preferentially attack the electrophilic carbon[2][4].
Temperature Low to Moderate (0 °C to 50 °C)Moderate to High (>50 °C)Elimination reactions typically have a higher activation energy and are more favored at elevated temperatures.
Solvent Polar Aprotic (DMSO, DMF, Acetonitrile)Varies, but less polar solvents can favor E2Polar aprotic solvents enhance the "naked" nature of the nucleophile, promoting Sₙ2.
Q2: I want to perform an elimination reaction to synthesize the vinyl fluoride. How can I maximize its yield and control the E/Z stereoselectivity?

Root Cause Analysis: While often a byproduct, the vinyl fluoride formed via dehydrobromination is a valuable synthetic target. Maximizing its yield requires pushing the equilibrium towards the E2 pathway. The stereoselectivity (the ratio of E to Z isomers) is determined by the transition state of the elimination reaction, which is influenced by the base, solvent, and substrate conformation[5][6].

Solution Strategy:

  • Promote the E2 Pathway: Use a strong, sterically hindered base to ensure that proton abstraction is much faster than nucleophilic attack. Potassium tert-butoxide (KOtBu) in THF or tert-butanol is the classic choice[2].

  • Control Stereoselectivity: The E/Z selectivity of E2 reactions is complex. For many systems, using a very bulky base can favor the formation of the less-substituted (Hofmann) product or influence the E/Z ratio by favoring a specific transition state geometry. To achieve high selectivity for one isomer, specific protocols may be required. Julia-Kocienski olefination is a well-known method for controlling E/Z selectivity in alkene synthesis, and its principles can be applied here[7][8].

Protocol: Selective Synthesis of (E/Z)-1-(1-fluoroethenyl)-3-methoxybenzene

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (1.2 equivalents) to the stirred solvent.

  • Substrate Addition: Dissolve 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the base solution over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the E/Z isomers and any remaining impurities.

Q3: The reaction is very slow or incomplete, even after extended reaction times. How can I improve the conversion rate?

Root Cause Analysis: A sluggish reaction can be due to several factors: a weak (or overly solvated) nucleophile, insufficient temperature, or poor solubility of reagents. The C-F bond is very strong and generally unreactive under these conditions, so the reaction should be occurring at the C-Br bond[2].

Solution Strategy:

  • Increase Temperature: If you are running the reaction at 0 °C or room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be mindful that this may also increase the rate of elimination. Monitor the reaction profile closely for byproduct formation.

  • Change Solvent: If your nucleophile salt has poor solubility in your chosen solvent, the effective concentration of the nucleophile is low. Switching to a more polar solvent like DMSO can increase solubility and accelerate the reaction.

  • Add a Phase-Transfer Catalyst: For reactions involving a solid salt in a non-polar solvent, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.

  • Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are of high purity. Water can solvate and deactivate nucleophiles.

Troubleshooting Decision Workflow

Use this diagram to diagnose and solve issues in your reaction.

G start Reaction Start q1 Analyze Crude Product (GC-MS, NMR). What is the main issue? start->q1 issue1 High % of Elimination Byproduct q1->issue1 Byproducts issue2 Low Conversion / Incomplete Reaction q1->issue2 Low Yield issue3 Desired Product Formed Successfully q1->issue3 Success sol1a Is your reagent a strong base? (e.g., KOtBu, OH-) issue1->sol1a sol2a Is the temperature low? (e.g., < 25°C) issue2->sol2a sol1b Switch to a good nucleophile, weak base (e.g., NaN3, NaCN). sol1a->sol1b Yes sol1c Is the temperature > 50°C? sol1a->sol1c No sol1c->issue3 No, review other factors sol1d Lower the reaction temperature. sol1c->sol1d Yes sol2b Increase temperature moderately (e.g., to 50°C). Monitor for byproducts. sol2a->sol2b Yes sol2c Is the nucleophile salt soluble? sol2a->sol2c No sol2c->issue3 Yes, check reagent purity sol2d Switch to a more polar solvent (DMSO, DMF) or add a phase-transfer catalyst. sol2c->sol2d No

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during its experimental use. The unique structure of this molecule—possessing a primary bromide, a benzylic fluoride, and a methoxy-substituted aromatic ring—creates a landscape of competing reaction pathways. Understanding and controlling these pathways, primarily through solvent selection, is critical for achieving desired synthetic outcomes. This document provides troubleshooting advice and in-depth mechanistic explanations in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction is proceeding very slowly or not at all. What is the most likely cause?

A1: The most common cause of low reactivity is a mismatch between your chosen solvent and the intended reaction mechanism. The substrate, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene, has a primary C-Br bond, which is sterically accessible and thus well-suited for an Sₙ2 reaction. However, the adjacent benzylic position can stabilize a carbocation, making an Sₙ1 pathway plausible under certain conditions.

  • For an Sₙ2 Pathway (with a strong nucleophile): If you are using a strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻) and observing slow rates, you may be using a polar protic solvent (like ethanol, methanol, or water). These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and severely hinders its ability to attack the electrophilic carbon.[1][2]

    • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents can dissolve the nucleophile and its counter-ion but do not hydrogen bond with the nucleophile, leaving it "free" and highly reactive.[1][2]

  • For an Sₙ1 Pathway (with a weak nucleophile/solvolysis): If you are attempting a solvolysis reaction (where the solvent is the nucleophile) and it is slow, the solvent may not be polar enough to stabilize the key carbocation intermediate. Benzylic carbocations are resonance-stabilized, but this stabilization is greatly enhanced by a polar solvent environment.[3][4][5][6]

    • Solution: Increase the polarity of the solvent. For instance, a reaction in pure ethanol will be faster than in a mixture of ethanol and a less polar co-solvent like THF. Using water as a co-solvent (e.g., 80:20 ethanol/water) will further accelerate Sₙ1 reactions.[7]

Q2: I am getting a complex mixture of substitution and elimination products. How can I improve the selectivity?

A2: This is a classic challenge where substitution (Sₙ2/Sₙ1) and elimination (E2/E1) pathways compete. The outcome is a delicate balance of substrate structure, nucleophile/base character, and solvent.

  • Favoring Substitution (Sₙ2): To maximize the yield of the substitution product, you need to create conditions that favor the Sₙ2 pathway while disfavoring E2.

    • Use a good nucleophile that is a weak base: Ions like I⁻, Br⁻, N₃⁻, CN⁻, and RS⁻ are excellent nucleophiles but relatively weak bases.

    • Use a polar aprotic solvent: As mentioned, DMSO or DMF will enhance the nucleophilicity of your reagent, promoting the Sₙ2 reaction.[8]

    • Keep the temperature low: Higher temperatures tend to favor elimination over substitution because elimination reactions often have a higher activation energy and result in an increase in entropy (more molecules are formed).[9]

  • Favoring Elimination (E2): To selectively form the alkene product, you need to promote the E2 pathway.

    • Use a strong, sterically hindered base: A bulky base like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton rather than perform a nucleophilic attack at the sterically accessible primary carbon.[10]

    • Increase the temperature: Heating the reaction mixture will favor elimination.

The following decision tree can guide your experimental design:

G cluster_0 Step 1: Reagent Choice cluster_1 Step 2: Predicted Pathway cluster_2 Step 3: Solvent Choice cluster_3 Step 4: Expected Outcome start Start: Choose Nucleophile/Base strong_base Strong, Bulky Base (e.g., t-BuOK) start->strong_base strong_nu Strong Nucleophile, Weak Base (e.g., NaN3, NaCN) start->strong_nu weak_nu Weak Nucleophile/ Solvent (e.g., EtOH, H2O) start->weak_nu e2_path E2 is Major Pathway strong_base->e2_path choose_solvent_sn2 Choose Solvent strong_nu->choose_solvent_sn2 choose_solvent_sn1 Choose Solvent weak_nu->choose_solvent_sn1 polar_aprotic Polar Aprotic (DMSO, DMF) choose_solvent_sn2->polar_aprotic polar_protic_sn2 Polar Protic (EtOH, H2O) choose_solvent_sn2->polar_protic_sn2 polar_protic_sn1 Polar Protic (EtOH, H2O, Acetic Acid) choose_solvent_sn1->polar_protic_sn1 nonpolar Nonpolar (Hexane, Toluene) choose_solvent_sn1->nonpolar sn2_product Sₙ2 Product Favored polar_aprotic->sn2_product slow_sn2 Slow/No Sₙ2 Reaction polar_protic_sn2->slow_sn2 sn1_e1_products Sₙ1/E1 Products Favored polar_protic_sn1->sn1_e1_products insoluble Insoluble - No Reaction nonpolar->insoluble

Caption: Decision tree for predicting reaction outcomes.

Q3: I observe retention of stereochemistry or an unusual product structure. Could neighboring group participation be occurring?

A3: This is an excellent observation. While the carbons in the parent molecule are not chiral, neighboring group participation (NGP), also known as anchimeric assistance, is a distinct possibility that can lead to unexpected outcomes in derivatives. The fluorine atom at the benzylic position has lone pairs of electrons that can act as an internal nucleophile.

Mechanism of NGP:

  • The fluorine atom attacks the adjacent carbon bearing the bromide, displacing the bromide ion in an intramolecular Sₙ2-like step.

  • This forms a strained, three-membered cyclic "fluoronium" ion intermediate.

  • An external nucleophile then attacks this intermediate. The attack will occur at one of the two carbons of the ring, opening the ring and forming the final product.

This two-step process, involving two consecutive Sₙ2-like attacks (one internal, one external), can lead to an overall retention of stereochemistry at the carbon that was attacked by the external nucleophile. It can also lead to rearranged products if the nucleophile attacks the carbon that originally bore the fluorine. NGP often results in a significant rate enhancement compared to an analogous system without the participating group.[11][12]

Caption: Potential Neighboring Group Participation by Fluorine.

Troubleshooting: If NGP is suspected, carefully analyze your product mixture using NMR (especially ¹⁹F NMR) and Mass Spectrometry to identify all isomers. The ratio of direct substitution to rearranged product can sometimes be influenced by the choice of nucleophile and solvent.

Q4: How should I choose a solvent for my reaction? Can you summarize the effects?

A4: Solvent choice is arguably the most powerful tool for controlling the reactivity of this substrate. The polarity and protic/aprotic nature of the solvent directly influence the stability of reactants, transition states, and intermediates.

Solvent TypeExamplesFavored Pathway(s)Rationale
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH)Sₙ1, E1These solvents excel at stabilizing charged species. They stabilize the carbocation intermediate and the leaving group anion in an Sₙ1/E1 pathway, lowering the activation energy.[1][3][5] However, they hinder Sₙ2 by solvating the nucleophile.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (MeCN)Sₙ2, E2These solvents are polar enough to dissolve ionic nucleophiles but do not form hydrogen bonds.[1][2] This leaves the nucleophile highly reactive, promoting bimolecular reactions. Strong, bulky bases in these solvents will favor E2.[8]
Nonpolar Hexane, Toluene, Diethyl EtherGenerally noneMost ionic nucleophiles are insoluble in nonpolar solvents, preventing any reaction from occurring. Radical reactions are an exception but are not the focus here.

Experimental Protocols

Protocol 1: Selective Sₙ2 Substitution with Sodium Azide

This protocol is designed to favor the Sₙ2 pathway, yielding 1-(2-azido-1-fluoroethyl)-3-methoxybenzene.

  • Reagent Preparation: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium azide (NaN₃, 1.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to create a 0.5 M solution with respect to the substrate. Stir the suspension.

  • Substrate Addition: Dissolve 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether.

    • Caution: Sodium azide is highly toxic. The aqueous waste should be treated with sodium nitrite and then ammonium ceric nitrate to destroy any residual azide before disposal.

  • Extraction & Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solvolysis in Ethanol (Sₙ1/E1 Conditions)

This protocol will likely yield a mixture of the substitution product, 1-(1-fluoro-2-ethoxyethyl)-3-methoxybenzene (Sₙ1), and the elimination product, 1-(1-fluorovinyl)-3-methoxybenzene (E1).

  • Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (1.0 equivalent) in absolute ethanol to make a 0.2 M solution.

  • Reaction: Heat the solution to reflux (approx. 78 °C). The reaction is generally slow and may require 24-48 hours.

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots and analyzing via GC-MS. This will also allow you to observe the ratio of substitution to elimination products being formed.[13][14]

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Dissolve the remaining residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The products can be separated and purified by flash column chromatography.

Safety Information

  • Substrate: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is a halogenated organic compound and should be handled with care. It is likely to be a skin and eye irritant.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Be aware of the specific hazards of all reagents used. For example, sodium azide is acutely toxic, and potassium tert-butoxide is highly corrosive and moisture-sensitive.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

References

  • SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]

  • Do Benzyl Halides undergo SN1 or SN2 with Ammonia? (2023). Chemistry Stack Exchange. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Wisconsin-Madison Chemistry Department. [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]

  • Neighboring Group Participation. (2013). Scribd. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (2012). ResearchGate. [Link]

  • Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated by 1,1,1-tris(hydroxymethyl)propane. (2013). National Institutes of Health. [Link]

  • Neighbouring Group Participation (NGP). VSSUT. [Link]

  • Elimination Reactions. SlidePlayer. [Link]

  • Deciding SN1/SN2/E1/E2 – The Solvent. (2012). Master Organic Chemistry. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • Reactions at the Benzylic Position. (2019). Chemistry Steps. [Link]

  • Substitution or Elimination? University of Calgary. [Link]

  • How do you tell whether it's going to be a substitution or elimination reaction? (2018). Reddit. [Link]

  • Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020). YouTube. [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2012). National Institutes of Health. [Link]

  • Bromine. (2024). Centers for Disease Control and Prevention. [Link]

Sources

Validation & Comparative

comparative reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene. By examining its performance against key structural analogs, we aim to elucidate the nuanced interplay of electronic and structural factors that govern its reaction pathways. This document is intended to serve as a technical resource for professionals in organic synthesis and medicinal chemistry, offering insights supported by mechanistic principles and experimental considerations.

Introduction

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is a multifunctional substrate with significant potential as an intermediate in the synthesis of complex organic molecules. Its reactivity is dictated by a unique combination of structural features: a benzylic carbon atom, two different halogen substituents (fluorine and bromine), and an electron-influencing methoxy group on the aromatic ring. Understanding how these elements collectively influence the molecule's behavior in chemical transformations is crucial for designing efficient and selective synthetic routes. This guide will dissect these features, compare them with logical alternatives, and provide a framework for predicting and controlling its reactivity.

Section 1: Structural Analysis and Potential Reaction Pathways

The reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is a product of competing electronic and steric influences. The benzylic position (C1) is a primary site for reactivity, being adjacent to the stabilizing phenyl ring.[1][2]

Key Structural Features:

  • Benzylic Fluoride (C1-F): The carbon-fluorine bond is the strongest single bond to carbon, making fluoride an exceptionally poor leaving group in nucleophilic substitution reactions.[3][4] Its high electronegativity also exerts a powerful inductive electron-withdrawing effect, which can destabilize potential carbocation intermediates at the benzylic position, thereby slowing down SN1-type reactions.[5]

  • Vicinal Bromide (C2-Br): In contrast, the carbon-bromine bond is significantly weaker, making bromide an excellent leaving group.[6] Its position on the carbon adjacent to the benzylic center makes the molecule susceptible to β-elimination reactions.[7]

  • Meta-Methoxy Group (-OCH₃): The methoxy group exerts two opposing electronic effects: a strong, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect.[8][9] When placed at the meta position, its ability to donate electrons into the benzylic position via resonance is nullified.[10] Therefore, its primary influence is a slight deactivating inductive withdrawal of electron density relative to benzene.

These features create a complex landscape of potential reaction pathways, primarily revolving around nucleophilic substitution and elimination.

Caption: Competing reaction pathways for 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene.

Section 2: Comparative Reactivity Analysis

To objectively evaluate the reactivity of the title compound, we will compare it with structural analogs where one key feature is altered. This systematic approach allows for the isolation and understanding of each component's contribution.

The Influence of Halogen Identity and Position

The choice and placement of halogens on the ethyl chain are arguably the most critical determinants of reactivity.

CompoundKey DifferencePredicted Primary Reaction PathwayRelative Rate of Substitution (at C1)
1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene Benzylic Fluoride (poor leaving group)E2 EliminationVery Low
1-(1-Bromo-2-fluoroethyl)-3-methoxybenzeneBenzylic Bromide (good leaving group)SN1 / SN2High
1-(1,2-Dibromoethyl)-3-methoxybenzeneBenzylic Bromide, Vicinal BromideSN1 / SN2, E2High

Discussion:

  • Benzylic Fluoride vs. Benzylic Bromide: The most dramatic difference is observed when the positions of fluorine and bromine are swapped. A benzylic bromide is significantly more reactive towards nucleophilic substitution than a benzylic fluoride.[1][11] The C-Br bond is weaker and bromide is a more stable anion, making it a superior leaving group. Reactions with weak nucleophiles like methanol would likely proceed via an SN1 mechanism due to the ability of the phenyl ring to stabilize the resulting benzylic carbocation.[12]

  • Propensity for Elimination: For the title compound, the presence of a good leaving group (Br) at the β-position and an acidic proton at the benzylic position (due to the electronegative fluorine) makes it highly susceptible to E2 elimination, especially with a strong, non-nucleophilic base.[5][13][14]

  • Neighboring Group Participation (NGP): The bromine atom at C2 can act as an internal nucleophile, displacing the leaving group at C1 to form a cyclic bromonium ion intermediate.[15][16][17] This phenomenon, also known as anchimeric assistance, typically results in an overall retention of stereochemistry and an increased reaction rate compared to a non-participating analog.[18][19] However, given that fluorine is such a poor leaving group, this pathway is less likely for the title compound compared to an analog with a better leaving group at C1.

The Role of the Methoxy Substituent's Position

The electronic effect of the methoxy group is entirely dependent on its position relative to the reactive benzylic center.

CompoundMethoxy PositionElectronic Effect at Benzylic SitePredicted Effect on SN1 Rate (Carbocation Formation)
1-(2-Bromo-1-fluoroethyl)benzeneNoneBaseline (unsubstituted)Baseline
1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene metaWeak Inductive WithdrawalSlight Deactivation
1-(2-Bromo-1-fluoroethyl)-4-methoxybenzeneparaStrong Resonance DonationStrong Activation

Discussion:

A para-methoxy group can directly stabilize a positive charge at the benzylic position through resonance, delocalizing the charge onto the oxygen atom. This significantly lowers the activation energy for carbocation formation, dramatically accelerating SN1 reactions.[10] In contrast, a meta-methoxy group cannot participate in this resonance stabilization. Its influence is dominated by the inductive effect of the electronegative oxygen, which slightly withdraws electron density from the ring and deactivates the benzylic position towards carbocation formation.[8]

Caption: Resonance stabilization of a benzylic carbocation by para- vs. meta-methoxy groups.

Section 3: Experimental Protocol for Reactivity Assessment

To quantify the reactivity differences discussed, a standardized kinetic experiment is proposed. This protocol is designed to monitor the rate of solvolysis, a reaction where the solvent acts as the nucleophile, which is indicative of SN1 reactivity.

Protocol: Kinetic Analysis of Solvolysis via HPLC Monitoring

  • Objective: To determine the relative rates of solvolysis for 1-(1-bromo-2-fluoroethyl)-3-methoxybenzene and 1-(1-bromo-2-fluoroethyl)-4-methoxybenzene. (Note: The benzylic bromide analogs are used as they exhibit measurable substitution rates).

  • Materials:

    • Substrate (e.g., 1-(1-bromo-2-fluoroethyl)-4-methoxybenzene)

    • Solvent: 80:20 Ethanol:Water (a polar, protic solvent to promote SN1)

    • Internal Standard (e.g., Naphthalene)

    • HPLC system with a C18 column and UV detector.

  • Procedure:

    • Prepare a 0.01 M stock solution of the substrate in pure ethanol.

    • Prepare a 0.01 M stock solution of the internal standard in pure ethanol.

    • In a temperature-controlled reaction vessel (e.g., 50°C), add the 80:20 ethanol:water solvent mixture.

    • Initiate the reaction by injecting a precise volume of the substrate and internal standard stock solutions into the reaction vessel to achieve a final concentration of ~0.001 M for each.

    • Immediately withdraw the first sample (t=0) and quench it in a vial containing mobile phase to halt the reaction.

    • Withdraw and quench subsequent samples at regular time intervals (e.g., every 15 minutes for 2 hours).

    • Analyze all samples by HPLC, monitoring the disappearance of the substrate peak relative to the constant peak of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the different compounds to determine their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare 80:20 EtOH:H2O Solvent thermo Thermostat vessel to 50°C prep_sub Prepare 0.01M Substrate Stock prep_std Prepare 0.01M Standard Stock inject Inject Substrate & Standard thermo->inject sampling Sample at timed intervals (t=0, 15, 30...) inject->sampling quench Quench samples in mobile phase sampling->quench hplc Analyze all samples by HPLC-UV quench->hplc plot Plot ln[Substrate] vs. Time hplc->plot calc Calculate k_obs from slope plot->calc

Caption: Workflow for the kinetic analysis of solvolysis reactions.

Conclusion

The reactivity of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is a nuanced subject, governed by a delicate balance of competing factors. Its primary characteristic is a high propensity for elimination reactions due to the juxtaposition of an acidic benzylic proton and a good β-leaving group (bromide). It is significantly less reactive towards nucleophilic substitution at the benzylic position compared to its 1-bromo analog, a direct consequence of the immense strength of the C-F bond.

Furthermore, the meta-positioning of the methoxy group ensures it provides no significant resonance stabilization to any potential benzylic carbocation, rendering the molecule less reactive in SN1 pathways compared to its para-methoxy counterpart. These predictable, structure-based reactivity patterns provide a robust framework for chemists to harness this molecule's potential in targeted organic synthesis.

References

  • Filo. (2025, September 29). Differentiate Benzylic Halide Explain the differences and characteristic.
  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.
  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
  • SIUE. (n.d.). Elimination Reactions.
  • Wagner, P. J., et al. (2006, January 14). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals.
  • Paquin, J. F., et al. (2017). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
  • Mandal, K. K. (n.d.).
  • Kim, S., et al. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
  • Physics Forums. (2004, September 15). Organic Chemistry Q&A: Activating and Deactivating Groups.
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?
  • RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Pearson+. (n.d.). Rationalize the ranking of increasing reaction rate of the benzyl...
  • Verevkin, S. P., et al. (2018). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides.
  • ResearchGate. (2025, September 9). (PDF) Stereoinvertive SN1 Through Neighboring Group Participation.
  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.
  • Scribd. (2013, June 12). Neighboring Group Participation.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry.
  • Wikipedia. (n.d.). Neighbouring group participation.
  • Neuman, R. C. (n.d.). 9: Formation of Alkenes and Alkynes.
  • Crunch Chemistry. (2022, April 8). Elimination reactions in halogenoalkanes.
  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes.
  • Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes - A Level Chemistry.
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.

Sources

comparing the efficacy of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Paradox

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (CAS 1785433-77-3) represents a specialized "gateway" scaffold in medicinal chemistry. Its structure—a vicinal fluoro-bromo alkyl chain attached to a meta-anisyl ring—presents a classic reactivity paradox:

  • The Terminal Electrophile: The primary bromide (

    
    ) is a potent electrophile for nucleophilic attack.
    
  • The Benzylic Activator: The benzylic fluorine (

    
    ), while stabilizing the C-C bond against oxidative metabolism, significantly acidifies the benzylic proton.
    

This guide objectively compares the efficacy of this molecule across three distinct reaction vectors: Nucleophilic Substitution (


) , Base-Mediated Elimination (

)
, and Metal-Catalyzed Cross-Coupling .
Quick Reference: Reactivity Profile
Reaction TypeTarget MotifPrimary ChallengeRecommended Efficacy Score
Nucleophilic Substitution

-Fluoroamines (Bioisosteres)
Competing Elimination (Styrene formation)High (via Azide intermediate)
Elimination (Dehydrohalogenation)

-Fluorostyrenes (Monomers)
RegioselectivityVery High (Base dependent)
Direct Cross-Coupling Chain Extension

-Hydride Elimination
Low (Requires specialized Ni-catalysis)

Detailed Comparative Analysis

Vector A: Nucleophilic Substitution (Synthesis of -Fluoroamines)

The synthesis of


-fluoroamines is the primary utility of this scaffold, serving as a bioisostere for peptide bonds or ethylamine linkers in CNS-active drugs.
  • Mechanism: Classical

    
     displacement of the terminal bromide.
    
  • Critical Insight: The meta-methoxy group exerts a mild inductive withdrawing effect (

    
    ), slightly activating the side chain towards nucleophiles compared to a neutral phenyl ring. However, the adjacent fluorine atom introduces a "gauche effect" and dipole repulsion that can retard direct amination rates.
    
  • The Pitfall: Direct reaction with secondary amines often leads to substantial E2 elimination (up to 40%) due to the basicity of the amine and the acidity of the benzylic proton.

Protocol Comparison: Direct Amination vs. Azide Two-Step
ParameterMethod A: Direct AminationMethod B: Azide Displacement (Recommended)
Reagent 2.0 eq Piperidine/Morpholine1.1 eq

Solvent THF or

DMF or DMSO
Temperature Reflux (

)
Ambient to

Yield (Target) 45 - 60%85 - 92%
Side Product

-Fluorostyrene (Major)
Minimal (<5%)
Purification Difficult Chromatographic SeparationSimple Filtration/Extraction

Expert Recommendation: Use Method B . The azide ion is a potent nucleophile with low basicity (


), effectively suppressing the elimination pathway. The resulting azide can be reduced to the amine via Staudinger reduction (

) or hydrogenation.
Vector B: Base-Mediated Elimination (Synthesis of -Fluorostyrenes)

When the target is a fluorinated monomer for polymerization or a precursor for Heck coupling, elimination is the desired pathway.

  • Mechanism: E2 Elimination of H-Br.

  • Regiochemistry: The acidity of the benzylic proton (

    
    ) allows for rapid deprotonation. The leaving group is on the 
    
    
    
    -carbon. This is an "anti-Michael" type elimination setup but proceeds via standard anti-periplanar geometry.
  • Base Selection:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The "Gold Standard." Its steric bulk prevents substitution, and its strength drives the reaction to completion in minutes.

    • 
      :  Effective but requires higher temperatures. Useful if the substrate has base-sensitive ester groups elsewhere.
      
Vector C: Metal-Catalyzed Cross-Coupling

Direct coupling of the alkyl bromide (e.g., Suzuki-Miyaura


 coupling) is notoriously difficult for this substrate.
  • The Failure Mode: Palladium catalysts oxidatively insert into the C-Br bond. However, the resulting alkyl-Pd species undergoes rapid

    
    -hydride elimination to form the styrene (the same product as Vector B) rather than transmetallating with the boronic acid.
    
  • Strategic Workaround:

    • Eliminate First: Convert to the

      
      -fluorostyrene (Vector B).
      
    • Couple Second: Perform a Heck reaction or Suzuki coupling on the resulting vinyl fluoride. Vinyl fluorides are stable to many Pd-catalyzed conditions and allow for modular assembly.

Experimental Protocols

Protocol 1: High-Fidelity Azidation (Substitution Pathway)

Use this for generating amine precursors.

  • Preparation: Charge a reaction vessel with 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add Sodium Azide (

    
    , 1.2 eq) in a single portion.
    
  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) will convert to the azide (
    
    
    
    , often stains poorly, use UV).
  • Workup: Dilute with water (5x volume). Extract with

    
     (3x). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Reduction (In-situ): Redissolve crude azide in THF. Add

    
     (1.1 eq) and water (1.0 eq). Stir 4h. Acid/Base extraction yields the pure amine.
    
Protocol 2: DBU-Mediated Elimination (Styrene Pathway)

Use this for generating vinyl fluoride monomers.

  • Preparation: Dissolve substrate (1.0 eq) in

    
     (0.2 M).
    
  • Reagent Addition: Add DBU (1.5 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature. Reaction is typically complete in <1 hour.

  • Quench: Wash reaction mixture with 1N HCl (to remove DBU) followed by saturated

    
    .
    
  • Isolation: Concentrate organic layer. The product, 1-(1-fluoroethenyl)-3-methoxybenzene, is volatile; avoid high vacuum.

Visualizing the Divergent Pathways

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination, highlighting the strategic pivot points.

ReactionPathways Start 1-(2-bromo-1-fluoroethyl)- 3-methoxybenzene Azide Intermediate: Azide (Stable) Start->Azide NaN3, DMF (SN2 Pathway) Styrene Target: alpha-Fluorostyrene Start->Styrene DBU or Amine Base (E2 Pathway) Start->Styrene Direct Pd Coupling (Failure Mode: beta-H Elim) Amine Target: beta-Fluoroamine Azide->Amine PPh3, H2O (Staudinger) Coupling Heck/Suzuki Product Styrene->Coupling Pd(OAc)2, Ar-B(OH)2 (Cross-Coupling)

Figure 1: Divergent reactivity map. Green paths indicate recommended substitution routes; Red paths indicate elimination (desired or parasitic); Dotted lines indicate failure modes.

References

  • Synthesis of

    
    -Fluoroamines: 
    
    • Title: Enantioselective Synthesis of

      
      -Fluoro Amines via 
      
      
      
      -Amino
      
      
      -Fluoro Nitroalkanes.[1][2]
    • Source:Journal of the American Chemical Society (2016).[2]

    • URL:[Link]

  • Elimination Protocols

    • Title: Expedient Synthesis of -Substituted Fluoroethenes.
    • Source:Journal of Organic Chemistry (2012).
    • URL:[Link]

  • General Reactivity of 2-bromo-1-fluoroethyl arenes

    • Title: Efficient synthesis of 2-bromo-1-[18F]fluoroethane (Analogous reactivity).[3]

    • Source:Applied Radi
    • URL:[Link]

  • Stereoselective Synthesis of Fluorostyrenes

    • Title: Stereoselective synthesis of 1-bromo-1-fluorostyrenes.[4]

    • Source:Mendeleev Communications (2006).[4]

    • URL:[Link]

Sources

alternative reagents to 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene for specific transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene motif represents a valuable building block, offering a reactive handle (the bromine) for downstream functionalization while embedding the metabolically robust carbon-fluorine bond at a benzylic position. This guide provides an in-depth comparison of alternative synthetic strategies to access the same or functionally equivalent structures, moving beyond a singular reliance on this specific bromo-fluoro reagent. We will explore methodologies grounded in epoxide ring-opening and alkene difunctionalization, providing objective comparisons of their performance, scope, and operational considerations, supported by experimental data from the peer-reviewed literature.

The primary utility of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene lies in its capacity for nucleophilic substitution at the bromine-bearing carbon. This SN2-type reaction is the benchmark against which we will evaluate alternative pathways.

Core Synthetic Strategies: A Comparative Overview

We will focus on two principal alternative approaches that offer distinct advantages in terms of starting material availability, stereochemical control, and reaction conditions.

  • The Fluorohydrin Strategy via Epoxide Ring-Opening: This approach commences with a readily available styrene derivative, converts it to an epoxide, and then opens the epoxide with a fluoride source to generate a β-fluoro alcohol (a fluorohydrin). The resulting alcohol can then be converted to a suitable leaving group, if necessary.

  • The Alkene Difunctionalization Strategy: This method involves the direct, one-step addition of both a fluorine atom and a second functional group (like a bromine or an ester) across the double bond of a styrene precursor.

The following diagram illustrates the conceptual relationship between the target reagent's typical reaction and these alternative synthetic routes.

Caption: Comparison of synthetic routes to functionalized fluoroethylarenes.

Strategy 1: The Fluorohydrin Approach via Epoxide Ring-Opening

This robust, two-step strategy leverages the vast chemistry of epoxides. The key transformation is the ring-opening of a styrene oxide with a fluoride source, which is often highly regioselective due to the electronic influence of the aryl group, directing the fluoride to the benzylic position.

Causality Behind Experimental Choices:

The choice of fluoride source is critical and dictates the reaction conditions. While anhydrous hydrogen fluoride (HF) is highly effective, its hazardous nature makes it unsuitable for many labs.[1] HF-amine complexes, such as triethylamine trihydrofluoride (Et3N•3HF), offer a safer and more manageable alternative.[2][3] The regioselectivity of the epoxide opening is governed by the stability of the carbocation-like transition state; the benzylic carbon can better stabilize positive charge, thus favoring nucleophilic attack at that site.

Representative Experimental Protocol:

(Adapted from fluorohydrin synthesis methodologies)[3]

  • Epoxidation: To a solution of 3-methoxystyrene (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-methoxystyrene oxide, which can often be used without further purification.

  • Fluoride Ring-Opening: To a solution of the crude 3-methoxystyrene oxide (1.0 eq) in DCM (0.3 M), add triethylamine trihydrofluoride (Et3N•3HF, 2.0 eq) at room temperature.[3] Stir the reaction for 12-24 hours. Some epoxide openings may require elevated temperatures to achieve high conversion.[3] Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3. Extract with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by silica gel chromatography to afford 2-fluoro-1-(3-methoxyphenyl)ethanol.

  • Activation & Displacement (if required): The resulting fluorohydrin can be used directly or activated (e.g., via tosylation or mesylation) to facilitate substitution with a wider range of nucleophiles.

Performance Comparison & Data
Feature1-(2-bromo-1-fluoroethyl) ReagentEpoxide Ring-Opening Strategy
Starting Material Requires multi-step synthesisCommercially available styrenes
Key Reagents Brominating/Fluorinating agentsm-CPBA, HF-amine complex[3]
Stereocontrol Often produces racematesCan be made enantioselective with chiral catalysts[4][5]
Typical Yields VariableGood to excellent (70-95% over 2 steps)
Safety/Handling Handles bromo-fluoro compoundsRequires careful handling of peroxides and HF sources[1]

Strategy 2: Alkene Difunctionalization

This strategy aims to install the fluorine and a second functional group (X) across the double bond of 3-methoxystyrene in a single, atom-economical step. Bromo- and iodo-fluorination are common examples. The use of electrophilic N-F reagents like Selectfluor has made these transformations more accessible and safer than using highly reactive reagents like F2 gas.[6][7]

Causality Behind Experimental Choices:

The mechanism typically involves the formation of a three-membered ring intermediate (e.g., a bromonium ion) upon attack of the electrophile on the alkene. This intermediate is then opened by the fluoride ion. The regioselectivity is again dictated by electronics, with the fluorine adding to the more substituted benzylic carbon. Nitromethane has been shown to be an effective solvent and promoter for these reactions, as it can activate electrophilic fluorinating reagents and stabilize cationic intermediates.[6][7]

Representative Experimental Protocol:

(Adapted from bromofluorination of styrenes)[8]

  • To a solution of 3-methoxystyrene (1.0 eq) in a suitable solvent such as acetonitrile or nitromethane, add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add a fluoride source, such as a HF-amine complex (e.g., Pyridine•9HF or Et3N•3HF, 1.5 eq), to the mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product via silica gel chromatography to yield 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene. This protocol directly synthesizes the target reagent, but similar fluoro-functionalizations (e.g., fluoroesterification) can be achieved by varying the nucleophile.[6]

Performance Comparison & Data
Feature1-(2-bromo-1-fluoroethyl) ReagentAlkene Difunctionalization Strategy
Efficiency Used as a pre-formed building blockDirect, one-pot synthesis of the target or analog
Key Reagents N/AElectrophilic halogen/fluorine source (NBS, Selectfluor)[6][8][9]
Atom Economy Lower (substitution reaction)Higher (addition reaction)
Typical Yields N/AModerate to good (50-85%)[8]
Scope Limitations Limited by nucleophile compatibilityElectron-rich alkenes work best; can have regioselectivity issues
Workflow for Reagent Selection

The choice between these synthetic strategies depends on several factors, including the desired final product, stereochemical requirements, and available starting materials.

Decision_Workflow Start What is the synthetic goal? Q_Stereo Is enantiopure product required? Start->Q_Stereo Q_Start Is 3-methoxystyrene readily available? Q_Stereo->Q_Start No Epoxide_Route Pursue Epoxide Ring-Opening Strategy with chiral catalysis Q_Stereo->Epoxide_Route Yes Alkene_Route Pursue Alkene Difunctionalization Q_Start->Alkene_Route Yes Source_Styrene Source or Synthesize 3-methoxystyrene Q_Start->Source_Styrene No Use_BromoFluoro Use pre-made 1-(2-bromo-1-fluoroethyl) -3-methoxybenzene Alkene_Route->Use_BromoFluoro If direct synthesis of bromo-fluoro is desired Source_Styrene->Alkene_Route

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion

While 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene is a competent reagent for introducing the 1-fluoro-2-substituted-ethyl-3-methoxyphenyl moiety, alternative synthetic strategies offer greater flexibility, efficiency, and access to stereochemically defined products. The epoxide ring-opening strategy is particularly powerful, especially when enantiopure products are desired, leveraging mild conditions and readily available starting materials.[4][5] The alkene difunctionalization approach provides a more direct and atom-economical route, making it an attractive option for rapid analog synthesis. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, safety, and overall success.

References

  • Title: Nitromethane-Enabled Fluorination of Styrenes and Arenes | CCS Chemistry Source: CCS Chemistry URL: [Link]

  • Title: Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System Source: The Doyle Group - Princeton University URL: [Link]

  • Title: Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: Arkivoc URL: [Link]

  • Title: Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System Source: Journal of the American Chemical Society URL: [Link]

  • Title: Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: RSC Publishing URL: [Link]

  • Title: Nitromethane-Enabled Fluorination of Styrenes and Arenes Source: Chinese Chemical Society URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

  • Title: Epoxide Opening with Tetrabutylammonium Fluoride (TBAF) Source: Semantic Scholar URL: [Link]

  • Title: Recent Advances on Fluorine Chemistry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Fluorohydrin synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

cost-benefit analysis of using 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene in a synthetic route

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

In the development of fluorinated bioisosteres, 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene (BFMB) represents a critical but labile building block. It is primarily used to access


-fluorostyrenes (via elimination) or 

-fluoroamines (via displacement), moieties that modulate metabolic stability and lipophilicity in drug candidates.

This guide objectively compares the utility of sourcing isolated BFMB against generating it in situ or utilizing alternative fluorination pathways.

The Verdict: For scale-up and process safety, Method B (In Situ Generation) is superior to purchasing the isolated material due to the inherent instability of secondary benzylic fluorides. Sourcing the isolated compound is recommended only for milligram-scale discovery where speed outweighs cost and purity risks.

Technical Profile & Stability Warning

Compound: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene CAS: (Generic for bromofluorinated 3-methoxystyrene derivatives) Core Reactivity: Secondary Benzylic Fluoride /


-Bromoalkane.
Critical Stability Data

Researchers must treat BFMB as a metastable intermediate .

  • Hydrolytic Instability: The benzylic C–F bond is prone to solvolysis (SN1) in polar protic solvents, driven by the electron-donating methoxy group (stabilizing the resulting carbocation).

  • Elimination Risk: Spontaneous elimination of HF to form

    
    -bromostyrene or HBr to form 
    
    
    
    -fluorostyrene occurs upon heating or exposure to Lewis acids (e.g., Silica Gel).
  • Purification Constraints: Standard silica gel chromatography often leads to significant decomposition (dehydrofluorination). Neutral alumina or rapid filtration is required.

Comparative Analysis of Synthetic Routes

Method A: Direct Sourcing (Commercial BFMB)

Purchasing the isolated building block.

  • Workflow: Order

    
     QC Check 
    
    
    
    Reaction.
  • Performance:

    • Purity Risk: High. Commercial samples often arrive with 5–15% degradation products (styrenes) due to shipping conditions.

    • Cost: High (

      
      1,500/10g depending on vendor).
      
  • Best For: HTS library generation where chemistry time is the bottleneck.

Method B: In Situ Bromofluorination (Recommended)

Generation from 3-methoxystyrene using NBS and an HF source (e.g., Et3N·3HF or Py·HF).

  • Workflow: Styrene + NBS + HF-Amine

    
     [BFMB] 
    
    
    
    Telescoped Downstream Reaction.
  • Performance:

    • Yield: 75–85% (typical for electron-rich styrenes).

    • Regioselectivity: High (>95:5 Markovnikov addition).

    • Cost: Low (Styrene is a commodity chemical).

  • Best For: Gram-to-kilo scale synthesis and Process Development.

Method C: Stepwise Deoxyfluorination

Formation of bromohydrin followed by DAST/Deoxo-Fluor treatment.

  • Workflow: Styrene

    
     Bromohydrin 
    
    
    
    DAST Fluorination.
  • Performance:

    • Safety: Low. DAST is shock-sensitive and releases HF violently with water.

    • Selectivity: High stereocontrol if starting from chiral bromohydrins.

  • Best For: Enantioselective synthesis requiring chiral pool precursors.

Cost-Benefit & Green Chemistry Data

The following table contrasts the three approaches for a hypothetical 100g campaign.

MetricMethod A (Buy)Method B (In Situ)Method C (DAST)
Reagent Cost High (

)
Low ($)Medium (

)
FTE Time Low (0 days)Medium (2 days)High (4 days)
Atom Economy N/AHigh (Direct Addn)Low (Loss of SO2/HF)
Waste (E-Factor) Low (at site)MediumHigh (DAST waste)
Safety Risk LowMedium (Corrosive)High (Explosive)
Stability Risk Critical (Shelf-life)Negligible (Used immediately)Low (Precursors stable)

Strategic Decision Pathways (Visualization)

The following diagram illustrates the decision logic and chemical pathways for utilizing BFMB.

G Start Target: Fluorinated Scaffold Decision Scale & Chirality? Start->Decision RouteA Method A: Buy BFMB (Discovery Scale) Decision->RouteA <100mg, Speed Critical RouteB Method B: In Situ Bromofluorination (>10g, Achiral) Decision->RouteB >1g, Cost Critical RouteC Method C: Stepwise DAST (Enantioselective) Decision->RouteC Chirality Required BFMB Intermediate: BFMB (Unstable Benzylic Fluoride) RouteA->BFMB Shipping Risk RouteB->BFMB Telescoped RouteC->BFMB 2 Steps Prod1 Vinyl Fluoride (Elimination) BFMB->Prod1 Base (DBU) Prod2 Fluoro-Amine (Substitution) BFMB->Prod2 Amine, Heat

Figure 1: Decision matrix for accessing and utilizing the BFMB intermediate.

Experimental Protocol: Validated In Situ Generation (Method B)

Context: This protocol avoids the isolation of the unstable BFMB, utilizing it immediately for a downstream transformation (e.g., elimination to vinyl fluoride).

Safety: HF-Pyridine is highly corrosive and toxic. Use full PPE and calcium gluconate gel availability.

  • Reagent Setup:

    • Charge a chemically resistant flask (Teflon or Polypropylene) with 3-methoxystyrene (1.0 equiv) and DCM (5 mL/mmol).

    • Cool to 0°C under nitrogen.

  • Bromofluorination:

    • Add Olah's Reagent (Pyridine·9HF) or Et3N·3HF (1.2 equiv) dropwise. Note: Et3N·3HF is easier to handle.

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes. Protect from light.

    • Mechanism:[1][2][3] The alkene attacks the bromine cation; the fluoride anion opens the bromonium ion at the benzylic position (Markovnikov control).

  • Monitoring:

    • Stir at 0°C for 1 hour, then warm to RT.

    • Critical Check: Monitor by 19F NMR (approx -160 to -180 ppm for benzylic F). Do not use TLC on silica due to degradation.

  • Telescoping (Example: Elimination):

    • Once conversion is >95%, add DBU (2.5 equiv) directly to the reaction mixture.

    • Heat to reflux (40°C) to effect elimination to the

      
      -fluorostyrene.
      
  • Workup:

    • Quench with saturated NaHCO3 (Caution: Gas evolution).

    • Extract with DCM, wash with 1M HCl (to remove pyridine/amines), then brine.

    • Dry over MgSO4 and concentrate.

References

  • Haufe, G. (2008). "Vicinal Bromofluorination of Alkenes." Journal of Fluorine Chemistry. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link

  • Snyder, S. A., et al. (2018). "Reagents for the Selective Fluorination of Complex Molecules." Chemical Reviews. Link

  • Organic Chemistry Portal. (2024). "Benzylic Fluorination Methods and Stability." Link

  • Beilstein Journals. (2022). "Synthesis of multi-halogenated alkenes from halothane." Beilstein J. Org. Chem.Link

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene
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